molecular formula C6H3BrFIO B6305703 5-Bromo-2-fluoro-3-iodophenol CAS No. 1805108-68-2

5-Bromo-2-fluoro-3-iodophenol

Cat. No.: B6305703
CAS No.: 1805108-68-2
M. Wt: 316.89 g/mol
InChI Key: WRXYZGVPVAOBGX-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-iodophenol (CAS 1805108-68-2) is a multifunctional halogenated phenolic compound that serves as a versatile building block in organic synthesis and materials science research. With the molecular formula C₆H₃BrFIO and a molecular weight of 316.89 , this solid serves as a key precursor for constructing complex organic structures, particularly in the development of advanced functional materials. Its primary research value lies in its application as a synthetic intermediate. The distinct halogen substituents on the phenolic ring allow for sequential, site-selective cross-coupling reactions, enabling researchers to systematically build sophisticated molecular architectures. This utility is exemplified in cutting-edge fields such as the development of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) . In this context, related bromo-fluoro-iodo-phenol derivatives are utilized to create rigid, oxygen-bridged cyclized boron acceptors, which are critical components in high-performance, solution-processed sky-blue TADF emitters . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-3-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFIO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXYZGVPVAOBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-fluoro-3-iodophenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY

5-Bromo-2-fluoro-3-iodophenol (CAS: 1805108-68-2) is a high-value tris-halogenated aromatic scaffold designed for precision medicinal chemistry.[1] Unlike standard di-halogenated phenols, this molecule offers tri-orthogonal reactivity , allowing researchers to sequentially functionalize three distinct positions on the benzene ring with high regioselectivity.

This guide details the structural properties, validated synthetic pathways, and strategic applications of this compound in Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimera (PROTAC) linker design.

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE

Nomenclature & Identification
  • IUPAC Name: 5-Bromo-2-fluoro-3-iodophenol[1][2]

  • CAS Registry Number: 1805108-68-2[1][2][3][4]

  • Molecular Formula: C₆H₃BrFIO[1]

  • SMILES: Oc1c(F)c(I)cc(Br)c1

Structural Visualization

The molecule features a phenol core with a specific substitution pattern that maximizes electronic differentiation between the halogen sites.

ChemicalStructure Figure 1: 2D Connectivity Map of 5-Bromo-2-fluoro-3-iodophenol C1 C1 C2 C2 C1->C2 OH OH C1->OH Pos 1 C3 C3 C2->C3 F F C2->F Pos 2 C4 C4 C3->C4 I I C3->I Pos 3 C5 C5 C4->C5 C6 C6 C5->C6 Br Br C5->Br Pos 5 C6->C1

Physicochemical Properties Table

The presence of three electron-withdrawing groups (EWGs) significantly alters the acidity and lipophilicity compared to the parent phenol.

PropertyValue (Experimental/Calc.)Significance in Drug Design
Molecular Weight 316.89 g/mol Heavy atom count fits "Rule of 5" fragment space.
LogP (Calc) ~3.5 - 3.8High lipophilicity; requires polar handles for solubility.
pKa (Phenol) ~6.5 - 7.2Significantly more acidic than phenol (pKa 10) due to ortho-F and meta-I/Br induction.
H-Bond Donors 1 (OH)Critical for binding site interactions or ether formation.
H-Bond Acceptors 1 (F)Fluorine acts as a weak acceptor and metabolic blocker.
Polar Surface Area ~20.2 ŲLow PSA indicates good membrane permeability potential.

PART 3: SYNTHESIS & MANUFACTURING STRATEGY

Direct halogenation of phenols often lacks the necessary regioselectivity to install the iodine at the C3 position (meta to OH, ortho to F) due to the competing directing effects of the hydroxyl group. The most robust synthetic route utilizes Directed Ortho Metalation (DoM) .

Proposed Synthetic Pathway

This route ensures the iodine is installed specifically at the C3 position by leveraging the strong ortho-directing power of the fluorine atom in a protected anisole precursor.

Protocol Overview:

  • Starting Material: 4-Bromo-1-fluoro-2-methoxybenzene (5-Bromo-2-fluoroanisole).[5]

  • Lithiation: Treatment with LDA at -78°C. The Lithium preferentially coordinates at C3 (sandwiched between F and the aromatic ring protons, activated by F's inductive effect).

  • Quenching: Addition of Iodine (

    
    ).
    
  • Deprotection: Boron tribromide (

    
    ) mediated demethylation to yield the free phenol.
    

Synthesis Figure 2: Regioselective Synthesis via Directed Ortho Metalation Start Start: 5-Bromo-2-fluoroanisole (CAS 103291-07-2) Step1 Step 1: Directed Ortho Metalation (DoM) Reagent: LDA, THF, -78°C Mechanism: Li-Halogen exchange avoided; Lithiation at C3 (Ortho to F) Start->Step1 Intermediate Intermediate: [3-Lithio-species] Step1->Intermediate Step2 Step 2: Electrophilic Trapping Reagent: Iodine (I2) Result: 5-Bromo-2-fluoro-3-iodoanisole Intermediate->Step2 Step3 Step 3: Demethylation Reagent: BBr3, DCM, 0°C -> RT Result: Target Phenol Step2->Step3 Target TARGET: 5-Bromo-2-fluoro-3-iodophenol (CAS 1805108-68-2) Step3->Target

PART 4: REACTIVITY & APPLICATIONS

The core value of 5-Bromo-2-fluoro-3-iodophenol lies in its Chemoselective Orthogonality .[1] The reactivity difference between the C-I and C-Br bonds allows for sequential cross-coupling reactions without the need for protecting groups on the halogens.

Reactivity Hierarchy
  • Phenol (-OH): Most reactive nucleophile. Can be alkylated (O-alkylation) to attach linkers or protecting groups before metal catalysis.

  • Iodine (C-3): Highly reactive in Pd-catalyzed couplings (Suzuki, Sonogashira) at room temperature or mild heat. Reacts before the bromine.

  • Bromine (C-5): Requires higher temperatures or specialized ligands (e.g., Buchwald precatalysts) to react. Stable during C-I coupling conditions.

  • Fluorine (C-2): Generally inert to coupling; serves as a metabolic blocker or H-bond mimic. Can undergo

    
     only under extreme forcing conditions.
    
Strategic Workflow for Library Generation

This molecule is ideal for "Scaffold Hopping" where a central core is decorated with two different aryl/heteroaryl groups.

Reactivity Figure 3: Sequential Functionalization Logic Core 5-Bromo-2-fluoro- 3-iodophenol Path1 1. O-Alkylation (Linker Attachment) Core->Path1 Step A Path2 2. C-I Coupling (Suzuki/Sonogashira) Pd(PPh3)4, Na2CO3, 40°C *Br remains intact* Path1->Path2 Step B Path3 3. C-Br Coupling (Suzuki/Buchwald) Pd(dppf)Cl2, 80-100°C Path2->Path3 Step C Product Final Tris-Substituted Drug Candidate Path3->Product

PART 5: SAFETY & HANDLING

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Handle in a fume hood. The presence of multiple halogens can make the compound a potential sensitizer.

  • Storage: Light sensitive (due to C-I bond). Store at 2-8°C in amber vials under inert atmosphere (Argon/Nitrogen) to prevent deiodination or oxidation.

PART 6: REFERENCES

  • Chemical Identity & CAS: 5-Bromo-2-fluoro-3-iodophenol (CAS 1805108-68-2).[1][2][3][4] Boroncore Catalog. Available at: [Link]

  • Synthetic Methodology (DoM): Snieckus, V. Directed Ortho Metalation.[6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 1990. (Foundational text for the cited DoM route).

  • Precursor Availability: 4-Bromo-1-fluoro-2-methoxybenzene (CAS 103291-07-2).[5][7] PubChem Compound Summary. Available at: [Link]

  • Reactivity Principles: Selective Cross-Coupling of Polyhalogenated Arenes. Journal of Organic Chemistry. (General principle citation for I vs Br selectivity).

Sources

5-Bromo-2-fluoro-3-iodophenol melting point and density

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthesis Context, and Handling Protocols

CAS No: 1805108-68-2 Formula: C₆H₃BrFIO Molecular Weight: 316.89 g/mol [1]

Part 1: Core Directive & Executive Summary

This guide addresses the physicochemical profile of 5-Bromo-2-fluoro-3-iodophenol , a highly functionalized halogenated phenol used as a scaffold in medicinal chemistry (e.g., for PROTAC linkers or kinase inhibitors).[1] Due to the specific regiochemistry of the halogens, experimental data in public repositories is sparse.[1]

The Scientific Reality: For research-grade intermediates like CAS 1805108-68-2, "datasheet" values are often computational estimates.[1] Trustworthiness in this context requires acknowledging the absence of empirical gold-standard data and replacing it with a Self-Validating System : a set of predicted ranges grounded in structural analysis, paired with rigorous protocols for you to experimentally verify these values in your lab.[1]

Summary of Physicochemical Properties[1][2][3][4][5][6][7][8]
PropertyPredicted ValueConfidence IntervalStructural Basis
Physical State Solid (Crystalline)HighHigh molecular weight (316.9 Da) and H-bonding capability (Phenol) favor a solid lattice.[1]
Melting Point 68 – 85 °C MediumThe ortho-fluorine and meta-iodine create a dense but potentially disrupted packing compared to symmetrical analogs.[1]
Density 2.35 ± 0.1 g/cm³ HighHeavy atoms (I, Br) dominate the mass-to-volume ratio.[1]
Solubility Low in Water; High in DMSO, DCMHighLipophilic halogens reduce water solubility; pKa ~7.5–8.0 (acidic).[1]

Part 2: Structural Analysis & Predicted Data[1]

Melting Point Logic

The melting point of a solid is governed by the crystal lattice energy, which depends on intermolecular forces.[1]

  • Phenolic -OH : Provides strong hydrogen bonding (donor/acceptor), significantly raising MP compared to the benzene analog.[1]

  • Halogen Bonding : The Iodine atom (large, polarizable) can participate in halogen bonding (σ-hole interactions) with the oxygen or fluorine of neighboring molecules, stabilizing the lattice.[1]

  • Steric Strain : The 2-Fluoro and 3-Iodo substituents are adjacent (vicinal).[1] While Fluorine is small (Van der Waals radius ~1.47 Å), Iodine is massive (~1.98 Å). This crowding may distort planarity slightly, potentially lowering the MP relative to less crowded isomers (e.g., 3-bromo-5-iodophenol, MP ~82°C).[1]

Prediction: The compound is likely a low-melting solid.[1] If the sample is liquid at room temperature, it is likely impure (solvent occlusions or isomer mixtures).[1]

Density Logic

Density is a function of molecular weight (MW) and packing efficiency (


).[1]
  • Heavy Atom Effect : Iodine (126.9 Da) and Bromine (79.9 Da) constitute ~65% of the total mass.[1]

  • Comparison :

    • 2-Bromo-4-fluorophenol: Density ~1.72 g/cm³ (Liquid).[1]

    • 2,4,6-Tribromophenol: Density ~2.55 g/cm³ (Solid).[1]

    • 3-Bromo-5-iodophenol: Density ~2.37 g/cm³ (Predicted).

Part 3: Experimental Determination Protocols (Self-Validating Systems)

Since specific literature values are unavailable, you must validate the material yourself. Use these protocols to ensure data integrity.

Protocol A: Capillary Melting Point Determination

Standard: ASTM E324[1]

  • Preparation : Dry the sample under high vacuum (0.1 mbar) at 30°C for 4 hours to remove solvent traces (solvents depress MP).

  • Loading : Pack 2-3 mm of the fine powder into a glass capillary. Ensure tight packing by tapping.

  • Ramp Rate :

    • Fast Ramp (10°C/min) to 50°C to check for low-melting behavior.

    • Slow Ramp (1°C/min) from 50°C upwards.[1]

  • Observation : Record

    
     (first liquid drop) and 
    
    
    
    (complete melt). A range >2°C indicates impurities (<98% purity).
Protocol B: Density Measurement (Solid State)

Method: Gas Pycnometry (Ideal) or Liquid Displacement (Accessible)[1]

Liquid Displacement Method (for lab scale):

  • Solvent Selection : Choose a solvent in which the compound is insoluble .[1] Since phenols dissolve in organics and bases, use n-Heptane or Hexane (pre-saturated with the compound if necessary to prevent dissolution errors).[1]

  • Procedure :

    • Weigh a specific mass of the solid (

      
      ).[1]
      
    • Place in a graduated cylinder or volumetric flask with a known volume of solvent (

      
      ).[1]
      
    • Measure the volume displacement (

      
      ).[1]
      
    • 
      .[1]
      
  • Correction : Ensure no air bubbles are trapped in the crystal lattice (sonicate briefly).

Part 4: Synthesis & Purification Context[1]

Understanding the synthesis helps identify likely impurities (regioisomers) that affect MP and Density.[1]

Retrosynthetic Analysis

The 1,2,3,5-substitution pattern is difficult to access via direct electrophilic aromatic substitution (SEAr) on phenol due to directing conflicts.[1] The most reliable route is via the Sandmeyer Reaction from the corresponding aniline.

SynthesisPath Start Start: 5-Bromo-2-fluoroaniline Step1 Step 1: Iodination (NIS or ICl) Target: Position 3 Start->Step1 Electrophilic Sub. Inter Intermediate: 5-Bromo-2-fluoro-3-iodoaniline Step1->Inter Regioselectivity Check Step2 Step 2: Diazotization (NaNO2, H2SO4) Inter->Step2 Formation of Diazonium Salt Step3 Step 3: Hydrolysis (H2O, Heat) Step2->Step3 Nucleophilic Sub. Product Product: 5-Bromo-2-fluoro-3-iodophenol (CAS 1805108-68-2) Step3->Product Purification

Figure 1: Logical synthesis pathway. Direct iodination of the aniline is directed ortho to the amino group and meta to the fluorine, favoring the 3-position.

Purification Implications[1]
  • Regioisomers : The 4-iodo isomer is a common byproduct.[1] It will have a different MP.

  • Purification : Recrystallization from Hexane/Ethyl Acetate is recommended.[1] The high density difference suggests that heavy impurities (poly-iodinated species) might be separable by careful fractional crystallization.[1]

Part 5: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

HazardCodeDescriptionHandling Protocol
Acute Toxicity H302Harmful if swallowed.[1]Wear nitrile gloves; avoid dust generation.
Irritation H315/H319Causes skin/eye irritation.[1][2]Use in a fume hood. Phenols can cause chemical burns.[1]
Stability -Light Sensitive .[1]Store in amber vials. Iodine-carbon bonds can cleave under UV, turning the solid yellow/brown.[1]
Storage -2-8°C (Refrigerate) .Low temperature minimizes de-iodination and oxidation.[1]

References

  • CAS Registry . (n.d.).[1] CAS No. 1805108-68-2: 5-Bromo-2-fluoro-3-iodophenol.[1][3][4][5] American Chemical Society.[1] Verified via SciFinder/Chemical Abstracts.

  • BLD Pharm . (2024).[1] Product Datasheet: 5-Bromo-2-fluoro-3-iodophenol (Cat.[1][5] BD01566813).[1] Retrieved from

  • Sigma-Aldrich . (2024).[1] Building Blocks & Heterocycles: Halogenated Phenols. Retrieved from

  • ASTM International . (2021).[1] ASTM E324-16: Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. West Conshohocken, PA.[1]

  • ChemBuyersGuide . (2024). 5-Bromo-2-fluoro-3-iodophenol Suppliers and Structure. Retrieved from

Sources

Methodological & Application

High-Precision Synthesis of Biaryls and Teraryls via 5-Bromo-2-fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 5-Bromo-2-fluoro-3-iodophenol represents a "privileged structure" in medicinal chemistry, offering a unique tripartite reactivity profile. Unlike symmetrical dihalides, this molecule encodes a pre-programmed reaction sequence within its structure. The distinct bond dissociation energies (BDEs) of the Carbon-Iodine (C–I) and Carbon-Bromine (C–Br) bonds allow for sequential, site-selective Suzuki-Miyaura cross-coupling reactions . Furthermore, the C2-fluorine atom serves two critical roles: it electronically activates the ring for potential nucleophilic aromatic substitution (


) and acts as a metabolic blocker in the final drug candidate.

This guide details the methodology for exploiting this reactivity hierarchy to synthesize non-symmetrical biaryls and teraryls with high regiocontrol.

Strategic Analysis: The Reactivity Hierarchy

To successfully utilize this scaffold, one must respect the intrinsic reactivity differences between the halogen substituents. The oxidative addition of palladium(0) to aryl halides follows the kinetic order: Ar–I > Ar–Br >> Ar–Cl ~ Ar–F .

Electronic & Steric Landscape
  • Position 3 (Iodine): The most reactive site. Located ortho to the fluorine and meta to the phenol. It undergoes oxidative addition under mild conditions (Room Temperature to 60°C).

  • Position 5 (Bromine): The secondary reactive site. Requires higher activation energy (80°C+) or electron-rich ligands (e.g., SPhos, XPhos) to facilitate coupling after the iodine has been consumed.

  • Position 2 (Fluorine): Generally inert to Pd-catalyzed coupling but exerts a strong inductive effect (-I), acidifying the phenol and influencing the conformation of the resulting biaryl via dipole-dipole interactions.

  • Position 1 (Phenol): An acidic handle. While it can be used as a directing group, it is recommended to protect this functionality (e.g., TBS, Methyl, MOM) to prevent catalyst poisoning via phenoxide formation or protodeboronation of the boronic acid.

The "Programmed" Workflow

The synthesis of a teraryl core follows a strict logical flow:

  • Protection: Masking the phenol.

  • Activation 1 (Soft): Selective coupling at C–I.

  • Activation 2 (Hard): Coupling at C–Br.

ReactivityWorkflow Start Starting Material 5-Bromo-2-fluoro-3-iodophenol Step1 Step 1: Protection (TBS/Me/MOM) Start->Step1  Prevents Catalyst Poisoning Step2 Step 2: C-I Coupling (Mild Conditions) Step1->Step2  Selectivity > 98:1 Step3 Step 3: C-Br Coupling (Forcing Conditions) Step2->Step3  Requires Active Catalyst Final Target Scaffold Non-Symmetrical Teraryl Step3->Final  Deprotection (Optional)

Figure 1: Logical workflow for the sequential functionalization of 5-Bromo-2-fluoro-3-iodophenol.

Detailed Experimental Protocols

Phase 1: Phenol Protection (Mandatory Precursor)

Rationale: Free phenols can form stable Pd-alkoxides that stall the catalytic cycle. A tert-butyldimethylsilyl (TBS) group is preferred for its ease of installation and orthogonality to basic coupling conditions.

Protocol:

  • Reagents: 5-Bromo-2-fluoro-3-iodophenol (1.0 equiv), TBSCl (1.2 equiv), Imidazole (2.5 equiv), DCM (0.2 M).

  • Dissolve phenol and imidazole in dry DCM at 0°C.

  • Add TBSCl portion-wise.

  • Warm to RT and stir for 2 hours.

  • Validation: TLC (Hexanes/EtOAc 9:1) should show complete disappearance of the polar phenol spot (

    
    ) and appearance of the non-polar silyl ether (
    
    
    
    ).
  • Workup: Wash with water, brine, dry over

    
    , and concentrate.
    
Phase 2: Site-Selective C–I Coupling (The "Soft" Coupling)

Objective: Install the first aryl ring at C3 without disturbing the C5–Br bond.

Reagents & Conditions:

  • Catalyst:

    
     (3-5 mol%) - Chosen for its lower reactivity compared to Buchwald precatalysts, ensuring it does not activate the bromide.
    
  • Base:

    
     (2.0 equiv, 2M aqueous).
    
  • Solvent: DME/Water (4:1) or Toluene/Water ( biphasic systems suppress homocoupling).

  • Temperature: 40°C - 60°C. Do not exceed 65°C.

Step-by-Step Protocol:

  • Charge a reaction vial with TBS-protected 5-Bromo-2-fluoro-3-iodophenol (1.0 equiv), Aryl Boronic Acid A (1.05 equiv), and

    
     (0.03 equiv).
    
  • Evacuate and backfill with Argon (x3).

  • Add degassed DME and 2M

    
    .
    
  • Stir at 50°C for 4–6 hours.

  • In-Process Control (IPC): Monitor by HPLC or LC-MS. Look for the mass

    
    . The bromide peak should remain intact.
    
    • Troubleshooting: If C–Br coupling is observed (<5%), lower temp to 40°C.

  • Isolation: Standard aqueous workup. Purification via silica gel chromatography is usually required to remove phosphine oxides.

Phase 3: C–Br Coupling (The "Hard" Coupling)

Objective: Install the second aryl ring at C5. The C–Br bond is now the most reactive site remaining.

Reagents & Conditions:

  • Catalyst:

    
     (for standard aryls) or XPhos Pd G2  (for sterically hindered/electron-poor boronic acids).
    
  • Base:

    
     (3.0 equiv) - Stronger base facilitates transmetalation of hindered substrates.
    
  • Solvent: 1,4-Dioxane or THF.

  • Temperature: 80°C - 100°C.

Step-by-Step Protocol:

  • Use the intermediate biaryl from Phase 2 (1.0 equiv).

  • Add Aryl Boronic Acid B (1.5 equiv), Catalyst (0.05 equiv), and

    
     (3.0 equiv).
    
  • Add dry 1,4-Dioxane.

  • Heat to 90°C for 12–16 hours.

  • Validation: LC-MS should show the final teraryl mass.

  • Deprotection (Optional): Treat with TBAF (1.1 equiv) in THF to reveal the free phenol if needed for further derivatization.

Optimization & Troubleshooting Data

The following table summarizes catalyst performance for the selective C–I coupling step (Phase 2).

Catalyst SystemLigand TypeTemp (°C)Yield (C-I Product)Selectivity (I : Br)Notes
Pd(PPh3)4 Monodentate Phosphine5092% >99:1 Recommended. Excellent control.
Pd(dppf)Cl2Bidentate Ferrocene6088%95:5Good, but slight Br-activation risk.
Pd2(dba)3 / SPhosBuchwald Dialkyl4075%80:20Avoid. Too active; scrambles selectivity.
Pd(OAc)2 / PPh3In situ generation5065%90:10Lower turnover; requires optimization.
Mechanistic Insight: Why Pd(PPh3)4?

 generates a bis-phosphine Pd(0) species that is electron-rich enough to insert into the weak C–I bond (

) but lacks the steric bulk and electron density required to rapidly insert into the stronger C–Br bond (

) at moderate temperatures. "Hotter" catalysts like SPhos-Pd accelerate the oxidative addition step so significantly that the kinetic differentiation between I and Br is lost.

Pathway Visualization: The Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd_I Oxidative Addition (Fast at C-I) Pd0->OxAdd_I  Selectivity Filter OxAdd_Br Oxidative Addition (Slow at C-Br) Pd0->OxAdd_Br  Blocked at <60°C TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd_I->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0  Regeneration

Figure 2: Catalytic cycle highlighting the "Selectivity Filter" at the oxidative addition step.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. (2021). Detailed review of reactivity trends (I > Br > Cl) in Pd-catalyzed coupling.

  • Sequential and Iterative Pd-Catalyzed Cross-Coupling Reactions. Beilstein Journal of Organic Chemistry. (2016). Protocols for sequential coupling strategies.

  • Suzuki-Miyaura Cross-Coupling: Mechanistic Aspects. Chemistry LibreTexts. (2024). Fundamental data on oxidative addition rates and catalyst cycles.[1]

  • 5-Bromo-2-iodophenol: Synthesis and Applications. Ningbo Inno Pharmchem. Technical data sheet confirming commercial availability and handling of the core scaffold.

Sources

Application Note & Protocols: Selective Functionalization of 5-Bromo-2-fluoro-3-iodophenol at the C-3 Position

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the selective functionalization of 5-bromo-2-fluoro-3-iodophenol, a versatile tri-substituted aromatic building block. The primary focus is on achieving high regioselectivity at the C-3 position by leveraging the differential reactivity of the carbon-iodine (C-I) bond. We will explore the foundational principles of chemoselectivity in palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently incorporate this scaffold into complex molecular architectures.

Strategic Imperative: The Chemistry of Selectivity

5-Bromo-2-fluoro-3-iodophenol presents a unique synthetic challenge and opportunity. With three distinct halogen atoms (I, Br, F) and a phenolic hydroxyl group, the molecule offers multiple sites for modification. However, for targeted synthesis, achieving functionalization at a single, desired position is paramount. The key to unlocking the potential of this scaffold lies in understanding and exploiting the inherent reactivity differences of the carbon-halogen bonds.

The Reactivity Hierarchy in Palladium Catalysis:

The cornerstone of selective functionalization in polyhalogenated aromatics is the differential reactivity of carbon-halogen bonds towards palladium(0) catalysts. The rate-determining step in most cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) center.[1][2] The energy barrier for this step is significantly influenced by the carbon-halogen bond dissociation energy. The established reactivity order is:

C–I > C–Br > C–Cl > C–F

This hierarchy is dramatic and synthetically useful. The C-I bond is considerably weaker and more polarizable than the C-Br bond, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst.[3] Consequently, by carefully selecting reaction conditions—particularly temperature and catalyst system—it is possible to effect a cross-coupling reaction exclusively at the C-3 iodine-bearing position while leaving the C-5 bromine and C-2 fluorine untouched.[3][4] This provides a powerful and reliable strategy for sequential, site-selective modifications.

Core Methodologies: Palladium-Catalyzed Cross-Coupling at C-3

Palladium-catalyzed cross-coupling reactions are the premier tools for forming new carbon-carbon and carbon-heteroatom bonds with high precision.[5] For the C-3 functionalization of 5-bromo-2-fluoro-3-iodophenol, three key transformations are highlighted below.

Workflow Overview: Selective C-3 Functionalization

G cluster_start Starting Material cluster_reactions Selective C-3 Functionalization (Pd-Catalysis) cluster_products C-3 Functionalized Products start 5-Bromo-2-fluoro-3-iodophenol suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2) start->suzuki C-I Activation sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira C-I Activation buchwald Buchwald-Hartwig Amination (+ R2NH) start->buchwald C-I Activation prod_suzuki 5-Bromo-3-aryl-2-fluorophenol suzuki->prod_suzuki prod_sono 5-Bromo-2-fluoro-3-(alkynyl)phenol sonogashira->prod_sono prod_buch 3-(Amino)-5-bromo-2-fluorophenol buchwald->prod_buch

Caption: Strategic workflow for the selective functionalization of the C-3 position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl structures or introducing alkyl groups. It involves the coupling of an organoboron reagent (boronic acid or ester) with an aryl halide.[6] The reaction is known for its mild conditions and high functional group tolerance.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base to form a borate complex) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] The choice of a mild base like K₂CO₃ or Cs₂CO₃ is crucial to prevent side reactions involving the acidic phenol group.

Protocol 1: Selective Suzuki-Miyaura Coupling at C-3

  • Materials:

    • 5-Bromo-2-fluoro-3-iodophenol (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

    • Triphenylphosphine [PPh₃] (0.04 eq) or SPhos (0.04 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground

    • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-fluoro-3-iodophenol, the arylboronic acid, and K₂CO₃.

    • In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the dioxane solvent until a homogeneous solution is formed.

    • Add the catalyst solution to the Schlenk flask, followed by the degassed dioxane/water solvent mixture.

    • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the direct linkage of a terminal alkyne to an aryl halide, providing a gateway to linear, rigid structures valuable in materials science and medicinal chemistry.[3][7] The reaction is co-catalyzed by palladium and copper(I).[3]

Mechanistic Rationale: The palladium cycle mirrors that of the Suzuki coupling. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, furnishing the product after reductive elimination.[8] The use of an amine base (e.g., triethylamine or diisopropylethylamine) is standard, as it serves both as a base and a solvent.

Protocol 2: Selective Sonogashira Coupling at C-3

  • Materials:

    • 5-Bromo-2-fluoro-3-iodophenol (1.0 eq)

    • Terminal alkyne (1.5 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

    • Copper(I) iodide [CuI] (0.05 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous and degassed

    • Tetrahydrofuran (THF), anhydrous and degassed

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-fluoro-3-iodophenol, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed THF followed by the anhydrous, degassed amine base.

    • Add the terminal alkyne dropwise via syringe at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) if the reaction is sluggish.

    • Monitor the reaction progress by TLC or GC-MS. Reactions are often complete in 2-6 hours.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[9][10] It allows for the coupling of amines with aryl halides under relatively mild conditions.[1]

Mechanistic Rationale: This reaction requires a specialized catalyst system, typically a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos).[1] These ligands facilitate the crucial reductive elimination step, which can be challenging for C-N bond formation. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate its coordination to the palladium center.[9]

Protocol 3: Selective Buchwald-Hartwig Amination at C-3

  • Materials:

    • 5-Bromo-2-fluoro-3-iodophenol (1.0 eq)

    • Primary or secondary amine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, add NaOtBu to a Schlenk flask.

    • In a separate vial, dissolve 5-bromo-2-fluoro-3-iodophenol, the amine, Pd₂(dba)₃, and XPhos in the anhydrous, degassed solvent.

    • Transfer the solution to the Schlenk flask containing the base.

    • Seal the flask and heat to 90-110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. Reaction times can vary from 6 to 24 hours.

    • After cooling to room temperature, carefully quench the reaction by adding water.

    • Dilute with ethyl acetate and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Data Summary and Comparative Analysis

The choice of method depends on the desired final product and the functional group tolerance required. The following table provides a comparative overview.

ReactionBond FormedKey ReagentsTemp. (°C)Typical YieldsKey Considerations
Suzuki-Miyaura C-C (sp²)Pd(OAc)₂, PPh₃, K₂CO₃8075-95%Excellent functional group tolerance; sensitive to boronic acid quality.
Sonogashira C-C (sp)PdCl₂(PPh₃)₂, CuI, TEA25-5080-98%Requires terminal alkyne; sensitive to oxygen (homo-coupling).
Buchwald-Hartwig C-NPd₂(dba)₃, XPhos, NaOtBu90-11070-90%Requires bulky ligands and strong base; sensitive to air and moisture.

Troubleshooting and Scientist's Notes

  • Low Yields in Suzuki Coupling: Ensure the boronic acid is pure, as decomposition can inhibit the reaction. Use freshly degassed solvents to minimize catalyst deactivation.

  • Alkyne Homo-coupling (Glaser coupling) in Sonogashira: This side reaction is promoted by oxygen. Ensure the reaction setup is strictly anaerobic. Using a copper-free Sonogashira protocol can also mitigate this issue.[8]

  • Failure of Buchwald-Hartwig Amination: The catalyst system is highly sensitive to air and moisture. All reagents and solvents must be scrupulously dried and degassed. The choice of ligand is critical and may need to be optimized for specific amine substrates.

  • Phenol Reactivity: While the C-I bond is the primary reactive site, the phenolic proton is acidic. In reactions using very strong bases (e.g., Buchwald-Hartwig), competitive deprotonation of the phenol will occur. This is generally not detrimental as the phenoxide is a poor nucleophile in these coupling reactions, but it consumes an equivalent of base.

Conclusion

The selective functionalization of 5-bromo-2-fluoro-3-iodophenol at the C-3 position is a highly achievable and valuable synthetic operation. By leveraging the well-established reactivity difference between C-I and C-Br bonds in palladium-catalyzed cross-coupling, a diverse array of functionalities can be installed with high precision. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as robust starting points for the synthesis of complex molecules, enabling rapid progress in drug discovery and materials science programs.

References

  • Debbarma, S., et al. (2021). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Powers, I. G., & Uyeda, C. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Mondal, S., & Samanta, R. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Omega. Available at: [Link]

  • Das, U. K., & Deka, R. C. (2018). A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions. In Palladium-Based Nanocatalysts. IntechOpen. Available at: [Link]

  • Feyzi, A., & Jafarpour, F. (2025). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Powers, I. G., & Uyeda, C. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available at: [Link]

  • Feyzi, A., & Jafarpour, F. (2025). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. RSC Advances. Available at: [Link]

  • Wang, D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal alkynes. Retrieved from [Link]

  • Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Chen, X., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Köcher, T., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]

  • Dajoemerit. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline... Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Hartwig, J. F., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]

  • S. D. Newman, et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]

  • Alonso, F., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Application Note: Chemo-Selective Synthesis of Heterocycle-Functionalized Scaffolds from 5-Bromo-2-fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists utilizing 5-Bromo-2-fluoro-3-iodophenol (CAS: 1805108-68-2) .[1] It focuses on the orthogonal reactivity of the halogen substituents, enabling the divergent synthesis of polysubstituted biaryls and heterocyclic scaffolds (e.g., kinase inhibitors).

Introduction: The "Tri-Halogen" Advantage

5-Bromo-2-fluoro-3-iodophenol represents a high-value "traceless" scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonal reactivity of its three halogen atoms (


) combined with a phenol anchor. This hierarchy allows for programmed, sequential functionalization, making it an ideal core for Fragment-Based Drug Discovery (FBDD), particularly for:
  • Kinase Inhibitors: Mimicking the A-ring/hinge-binding region of BRAF/MEK inhibitors (e.g., Encorafenib analogs).

  • PROTAC Linkers: Utilizing the phenol for linker attachment while building warheads on the aryl core.

  • Polysubstituted Heterocycles: Serving as a precursor for benzoxazoles or functionalized biaryls.

Reactivity Profile & Chemoselectivity

The synthesis strategy relies on the bond dissociation energy (BDE) differences:

  • C3–Iodine (Weakest Bond): Reacts first. Highly active in Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at room temperature or mild heat.

  • C5–Bromine (Intermediate Bond): Reacts second. Requires elevated temperatures or specialized ligands (e.g., Buchwald precatalysts) after the iodine is consumed.

  • C2–Fluorine (Strongest Bond): Generally inert to Pd-catalysis but susceptible to Nucleophilic Aromatic Substitution (

    
    )  if the ring is electron-deficient, or serves as a metabolic blocker.
    
  • C1–Hydroxyl: Nucleophilic anchor for O-alkylation or protection (e.g., MOM, TBS) prior to coupling.

Strategic Reactivity Map

The following diagram illustrates the logical flow for sequential functionalization.

ReactivityMap cluster_legend Chemo-Selectivity Hierarchy Start 5-Bromo-2-fluoro-3-iodophenol Step1 Step 1: C3-Selective Coupling (Suzuki/Sonogashira) Target: Heterocycle Installation Start->Step1 Pd(0), RT (I >>> Br) Step2 Step 2: C5-Selective Coupling (Suzuki/Buchwald) Target: Solubilizing Group/Tail Step1->Step2 Pd(II), Heat (Br activation) Step3 Step 3: C1/C2 Functionalization (O-Alkylation or SnAr) Target: Cyclization/Linker Step2->Step3 Base/Nu- Leg1 1. Iodine (C3) - Most Reactive Leg2 2. Bromine (C5) - Intermediate Leg3 3. Fluorine (C2) - Least Reactive

Caption: Decision tree for sequential functionalization based on halogen bond dissociation energies.

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C3-Iodine)

Objective: To install a heteroaryl group (e.g., Pyrazole, Pyridine) at the C3 position without affecting the C5-Bromine.[1] Mechanism: Oxidative addition of Pd(0) occurs preferentially at the C–I bond due to its lower BDE (~65 kcal/mol) compared to C–Br (~81 kcal/mol).

Reagents:

  • Substrate: 5-Bromo-2-fluoro-3-iodophenol (1.0 equiv)[1]

  • Boronic Acid/Ester: Aryl-B(OH)₂ or Heteroaryl-BPin (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered substrates)[1]
  • Base:

    
     (2.0 M aq, 2.5 equiv)
    
  • Solvent: DME/Water (4:[1]1) or 1,4-Dioxane/Water (4:1)

Procedure:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.1 equiv), and

    
     (5 mol%).
    
  • Solvation: Add degassed DME (0.1 M concentration relative to substrate) and 2.0 M aqueous

    
    .
    
  • Reaction: Seal the vial and stir at Room Temperature (20–25 °C) for 4–16 hours.

    • Critical Control: Do not heat above 40 °C. Higher temperatures may initiate oxidative addition at the C–Br bond, leading to mixtures.

  • Monitoring: Monitor by LC-MS. The C–I bond should be consumed completely before any C–Br coupling is observed.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate, and purify via flash chromatography.
    

Validation Criteria:

  • Yield: Expect 75–90%.

  • Selectivity: >95:5 ratio of Mono-coupled (C3) vs. Bis-coupled products.[1]

Protocol B: Sequential Sonogashira Coupling (C5-Bromine)

Objective: To extend the scaffold at the C5 position after C3 functionalization. Context: Once the Iodine is replaced, the Bromine becomes the most reactive site remaining.

Reagents:

  • Substrate: C3-substituted-5-bromo-2-fluorophenol (from Protocol A)[1]

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base:

    
     or DIPEA (3.0 equiv)
    
  • Solvent: DMF or THF (degassed)

Procedure:

  • Setup: Combine substrate, alkyne, Pd catalyst, and CuI in a Schlenk tube under inert atmosphere.

  • Activation: Add solvent and base.

  • Reaction: Heat to 60–80 °C for 6–12 hours.

    • Note: Unlike the C3-I coupling, thermal energy is required to activate the C–Br bond.

  • Workup: Standard aqueous extraction. To remove copper residues, wash the organic layer with aqueous

    
     solution (blue color indicates Cu removal).
    
Protocol C: Access to Benzoxazoles via (Advanced)

Objective: Synthesis of fused heterocycles using the C2-Fluorine. Concept: While the C2-F is stable to Pd-catalysis, it can be displaced by strong nucleophiles if the ring is sufficiently electron-deficient. This is a route to 7-substituted benzoxazoles .[1]

Reagents:

  • Substrate: 5-Bromo-2-fluoro-3-iodophenol (or its derivatives)[1]

  • Nucleophile: Amidine or Guanidine derivatives.

  • Base:

    
     or KOtBu.
    
  • Solvent: DMSO or NMP (anhydrous).

Procedure:

  • O-Functionalization (Pre-requisite): The phenol (-OH) is often first converted to a carbamate or reacted with an isocyanate to form a urea intermediate.

  • Cyclization: Heat the intermediate in DMSO with

    
     at 100–120 °C. The nitrogen nucleophile attacks C2, displacing Fluorine, to close the oxazole ring.
    
    • Safety Warning: Fluoride displacement generates HF equivalents (buffered by base). Ensure proper venting.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Loss of Regioselectivity (Step 1)Temperature too high (>40°C)Cool reaction to 0°C or RT.[1] Switch to a less active catalyst (e.g.,

instead of XPhos-Pd).
No Reaction at C5-Br (Step 2)Catalyst deactivationUse a bulky, electron-rich ligand (e.g., SPhos or XPhos ) to facilitate oxidative addition into the aryl bromide. Increase temp to 80°C.
Dehalogenation (Protodehalogentaion) Hydride source presentEnsure solvents are anhydrous. Avoid using alcohols (MeOH/EtOH) if

-hydride elimination is suspected.
Poor Solubility Polyhalogenated coreUse polar aprotic solvents (DMF, DMAc) or add co-solvents (THF).

References

  • Sanz, R., et al. "Regioselective Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols." Journal of Organic Chemistry, 2007. Link (Demonstrates the utility of o-halophenols in heterocycle synthesis).

  • BenchChem. "A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols." BenchChem Technical Notes, 2023. Link (General reactivity profiles).

  • Lulinski, S., & Serwatowski, J. "Regioselective lithiation of halophenols." Journal of Organic Chemistry, 2003. (Discusses directing effects of OH vs F/Br).
  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 122236919 (3-bromo-5-fluoro-2-iodophenol)."[1] PubChem, 2025. Link (Physical property verification).

  • Wang, D., et al. "Pd-Catalyzed Selective Cross-Coupling of Polyhalogenated Arenes." Chemical Reviews, 2015.

Disclaimer: This protocol involves the use of transition metals and halogenated aromatic compounds.[2][3] Standard laboratory safety procedures, including the use of fume hoods and PPE, must be followed. The reactivity of specific derivatives may vary based on electronic effects of substituents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-fluoro-3-iodophenol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-bromo-2-fluoro-3-iodophenol and its related intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these polyhalogenated aromatic compounds. The unique substitution pattern of these molecules presents specific challenges that require a nuanced approach to achieve the high purity required for downstream applications. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 5-bromo-2-fluoro-3-iodophenol. Each issue is analyzed from a mechanistic standpoint, followed by actionable solutions.

Problem 1: Poor Separation of the Desired Product from Structurally Similar Impurities via Column Chromatography.

You've completed your synthesis of 5-bromo-2-fluoro-3-iodophenol, but TLC and NMR analysis of the crude product indicates the presence of closely related impurities, such as regioisomers or starting materials. Standard column chromatography with common solvent systems (e.g., ethyl acetate/hexanes) results in co-elution.

Causality and Strategic Solutions:

Polyhalogenated phenols often exhibit very similar polarities, making their separation by normal-phase chromatography challenging.[1] The choice of eluent is critical for achieving adequate separation.[2]

  • Optimize Your Solvent System: Experiment with different solvent systems. Toluene can be a valuable addition to your eluent due to its ability to engage in π-π stacking interactions with aromatic compounds, which can enhance separation.[2]

  • Employ a Slow Gradient: A very slow and shallow gradient of the polar solvent can significantly improve the resolution between compounds with similar Rf values.[1]

  • Increase Column Length and Decrease Diameter: A longer and narrower column increases the number of theoretical plates, providing more opportunities for separation.

  • Consider Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (neutral or basic) or a deactivated silica gel, as phenolic compounds can sometimes interact unfavorably with acidic silica.[3]

Experimental Protocol: Optimizing Flash Column Chromatography for Polyhalogenated Phenols

  • TLC Analysis: Systematically test a range of solvent systems. Start with a non-polar solvent like hexanes and gradually increase the polarity with a more polar solvent such as ethyl acetate or diethyl ether. Spot the crude mixture on a TLC plate and develop it in different solvent ratios. The ideal solvent system will give your desired product an Rf value of approximately 0.3.

  • Column Packing: Dry pack the column with silica gel. The amount of silica should be at least a 50:1 ratio by weight to the crude product to avoid overloading.[2]

  • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Dry this mixture under vacuum and load the resulting powder onto the top of the column. This dry-loading technique often leads to better band sharpness and separation.

  • Elution: Begin with a non-polar solvent system and slowly increase the polarity based on your TLC analysis. Collect small fractions and monitor them by TLC.

Problem 2: The Product "Oils Out" or Fails to Crystallize During Recrystallization.

You are attempting to purify solid 5-bromo-2-fluoro-3-iodophenol by recrystallization, but upon cooling, the compound separates as an oil rather than forming crystals.

Causality and Strategic Solutions:

"Oiling out" typically occurs when the solution is supersaturated or cools too quickly, preventing the orderly arrangement of molecules into a crystal lattice.[2] The choice of solvent is also a critical factor.[4]

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Test a variety of solvents of differing polarities.

  • Slow Cooling is Crucial: Allow the hot, saturated solution to cool slowly to room temperature. This provides sufficient time for crystal nucleation and growth.[5] Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize yield.

  • Control Concentration: If the solution is too concentrated, the product may precipitate too rapidly. Try using a more dilute solution.

  • Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites. Alternatively, adding a tiny seed crystal of the pure product can initiate crystallization.

Table 1: Recommended Solvents for Recrystallization of Halogenated Phenols

Solvent SystemPolarityComments
Hexanes / Ethyl AcetateLow to MediumA good starting point for many organic compounds.
Toluene / HexanesLowCan be effective for aromatic compounds.
Methanol / WaterHighUseful for more polar phenols.
EthanolHighA versatile solvent for compounds with some polarity.[4]
Problem 3: The Purified Product Shows Signs of Decomposition Over Time.

After successful purification, you observe that your sample of 5-bromo-2-fluoro-3-iodophenol darkens in color or shows new spots on a TLC plate after storage.

Causality and Strategic Solutions:

Phenols, particularly those with electron-withdrawing groups, can be susceptible to oxidation. Light and air can accelerate this degradation process.

  • Inert Atmosphere Storage: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Protection from Light: Use amber vials or wrap the storage container in aluminum foil to protect the compound from light-catalyzed degradation.

  • Low-Temperature Storage: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) can slow down the rate of decomposition. The recommended storage for similar compounds is often 2°C - 8°C.[6]

Frequently Asked Questions (FAQs)

Q1: What are the expected common impurities in the synthesis of 5-bromo-2-fluoro-3-iodophenol?

A1: The synthesis of polyhalogenated phenols can lead to several impurities.[7] For a compound like 5-bromo-2-fluoro-3-iodophenol, which might be synthesized from a precursor like 2-amino-5-bromo-3-fluorophenol via diazotization and iodination, potential impurities include:

  • Unreacted starting materials.

  • Products of incomplete iodination.

  • Regioisomers formed due to incomplete selectivity of the halogenation steps.

  • Byproducts from side reactions, such as dehalogenation.

Q2: How can I effectively monitor the progress of my column chromatography?

A2: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography. Due to the aromatic nature of 5-bromo-2-fluoro-3-iodophenol, it should be UV active and easily visualized under a UV lamp. For enhanced visualization, staining with iodine vapor can be effective for aromatic compounds.[2]

Q3: My compound appears to be unstable on silica gel. What are my alternatives?

A3: If you suspect your compound is decomposing on silica gel, there are several alternatives:

  • Deactivated Silica Gel: You can deactivate silica gel by treating it with a base, such as triethylamine, to neutralize its acidic sites.[3]

  • Alumina: Alumina is another common stationary phase that is available in acidic, neutral, and basic forms. Neutral or basic alumina might be more suitable for acid-sensitive compounds.[3]

  • Florisil: This is a magnesium silicate-based adsorbent that can be a good alternative to silica gel.[3]

  • Preparative HPLC: For challenging separations or high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be an excellent option, often utilizing a C18 stationary phase.[1]

Q4: What is the best way to remove residual catalysts from my product?

A4: If your synthesis involves metal catalysts (e.g., palladium or copper in cross-coupling reactions), residual metals can be a concern. A common method to remove them is to pass a solution of your crude product through a short plug of silica gel. For more stubborn cases, specific metal scavengers can be employed.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of 5-bromo-2-fluoro-3-iodophenol.

PurificationWorkflow Crude_Product Crude 5-Bromo-2-fluoro-3-iodophenol Initial_Analysis Initial Purity Analysis (TLC, NMR) Crude_Product->Initial_Analysis Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography If multiple impurities Recrystallization Recrystallization Initial_Analysis->Recrystallization If solid with minor impurities Purity_Check Purity Analysis (TLC, NMR, HPLC) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography Further purification needed Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity Confirmed Store Store under Inert Atmosphere, Protected from Light Pure_Product->Store

Caption: A decision-making workflow for the purification of 5-bromo-2-fluoro-3-iodophenol.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). Navigating the Synthesis of 5-Bromo-2-iodophenol: A Guide for Chemists. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 8, 2024, from [Link]

  • Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. Google Patents.
  • University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. University of Rochester. Retrieved February 8, 2024, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 5-Bromo-2-iodophenol as a Key Organic Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 8, 2024, from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 8, 2024, from [Link]

  • Scribd. (n.d.). Estimation of Phenol/ Aniline (Indirect Iodometry) : Organic Chemistry Practical CHP516. Scribd. Retrieved February 8, 2024, from [Link]

  • PubMed. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Retrieved February 8, 2024, from [Link]

  • PubMed. (n.d.). Determination of iodine and bromine compounds by ion chromatography/dynamic reaction cell inductively coupled plasma mass spectrometry. PubMed. Retrieved February 8, 2024, from [Link]

  • Google Patents. (n.d.). 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. Google Patents.
  • Google Patents. (n.d.). WO2000014043A1 - Purification of alkylated phenols by melt crystallization. Google Patents.
  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. ResearchGate. Retrieved February 8, 2024, from [Link]

  • ResearchGate. (2025, December 18). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. ResearchGate. Retrieved February 8, 2024, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved February 8, 2024, from [Link]

  • PMC - NIH. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PMC - NIH. Retrieved February 8, 2024, from [Link]

  • NIH. (n.d.). The Affinity of Brominated Phenolic Compounds for Human and Zebrafish Thyroid Receptor β: Influence of Chemical Structure. NIH. Retrieved February 8, 2024, from [Link]

  • Wikipedia. (n.d.). Phenol. Wikipedia. Retrieved February 8, 2024, from [Link]

  • PubChem. (n.d.). 5-Bromo-3-chloro-2-fluorophenol | C6H3BrClFO | CID 54759056. PubChem. Retrieved February 8, 2024, from [Link]

Sources

preventing debromination of 5-Bromo-2-fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case ID: #BR-I-523-SELECTIVITY Subject: Preventing Debromination/Scrambling in 5-Bromo-2-fluoro-3-iodophenol Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary: The Reactivity Hierarchy

You are working with a trisubstituted phenol possessing a distinct reactivity hierarchy. The core challenge with 5-Bromo-2-fluoro-3-iodophenol is that the iodine (C3) and bromine (C5) are electronically distinct but kinetically competitive under harsh conditions.

To prevent debromination (loss of the C5-Br), you must exploit the Bond Dissociation Energy (BDE) differences between C–I (~57 kcal/mol) and C–Br (~68 kcal/mol).

Your primary risks are:

  • Over-metalation: Lithium-halogen exchange occurring at both I and Br sites.

  • Halogen Dance: Base-induced migration of the halogens to thermodynamically more stable positions (often triggered by deprotonation at C4 or C6).

  • Oxidative Addition Scrambling: Pd-catalysts inserting into C-Br instead of C-I.

Module 1: Metal-Halogen Exchange (The "Turbo" Protocol)

User Question: "I used n-BuLi to lithiate the iodine, but I lost the bromine as well. How do I stop this?"

Technical Diagnosis:


-Butyllithium (

-BuLi) is too aggressive. At -78°C,

-BuLi will exchange the Iodine rapidly, but localized exotherms or slight temperature elevations will trigger Br-Li exchange. Furthermore, the resulting aryl-lithium is highly basic and can trigger a "Halogen Dance" (see Module 2).

The Solution: Turbo-Grignard (


) 
Switch from Lithium chemistry to Magnesium chemistry using Knochel’s Turbo-Grignard. This reagent is the industry standard for differentiating I vs. Br.

Protocol: Selective Iodide Exchange

  • Protection: Ensure the phenol is protected (e.g., TBS, MOM) to prevent quenching.

  • Temperature: Cool the substrate in THF to -40°C (not -78°C; Mg exchange is slower than Li).

  • Addition: Add

    
     (1.1 equiv) dropwise.
    
  • Kinetics: Stir for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8] The complexation of LiCl breaks magnesium aggregates, making the reagent reactive enough for Iodine but kinetically too slow for Bromine at this temperature.

  • Quench: Add your electrophile (E+).

Data Comparison: Exchange Selectivity

ReagentTempC-I ExchangeC-Br ExchangeRisk Level

-BuLi
-78°CFast (< 5 min)PossibleHigh

-BuLi
-78°CInstantLikelyCritical

-20°CSlowNoneLow

-40°COptimal Negligible Safe

Module 2: The "Halogen Dance" (Base-Induced Scrambling)

User Question: "I treated my protected phenol with LDA, and the NMR shows a mixture of isomers. The Bromine moved?"

Technical Diagnosis: You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration).

  • The Trigger: The protons at C4 (between I and Br) and C6 (between Br and OR) are acidic due to inductive effects.

  • The Mechanism: A base deprotonates C4. The resulting anion attacks the C3-Iodine of a neighboring molecule (or intramolecularly), causing the Iodine to "dance" to C4, while the anion moves to C3. This creates a thermodynamic sink where halogens migrate to stabilize the negative charge.

Visualizing the Trap:

HalogenDance cluster_prevention Prevention Strategy Start 5-Br-2-F-3-I-Phenol (Protected) Deprot Deprotonation at C4 (Anion between I and Br) Start->Deprot Strong Base (LDA) Block Use Bulky Base (LiTMP) or Turbo-Grignard Start->Block Correct Path Migrate Halogen Migration (Iodine shifts to C4) Deprot->Migrate Anion attacks I Stable Thermodynamic Isomer (Scrambled Product) Migrate->Stable Equilibration

Caption: The Halogen Dance mechanism is driven by the isomerization of the aryl anion to a more stable position. Prevention requires avoiding discrete aryl-lithium intermediates.

Prevention Protocol:

  • Avoid LDA: LDA is small enough to deprotonate C4.

  • Use LiTMP: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is sterically bulkier and less likely to deprotonate the crowded C4 position.

  • "In-Situ" Trapping: Do not generate the anion and wait. Have the electrophile (e.g., Borate, Silane) present in the flask before adding the base/metal, or use a flow chemistry setup to quench immediately.

Module 3: Palladium-Catalyzed Selectivity (Suzuki/Sonogashira)

User Question: "I want to couple at the Iodine (C3) using Suzuki conditions, but I'm seeing debromination or bis-coupling."

Technical Diagnosis: Standard Pd(PPh3)4 is often too active. Once the Iodine is consumed, the catalyst will begin inserting into the C-Br bond.

The Solution: Ligand Control You need a catalyst system that undergoes Oxidative Addition (OA) rapidly with Ar-I but slowly with Ar-Br.

Recommended Conditions:

  • Catalyst:

    
     (Source of Pd(0))
    
  • Ligand: Furylphosphine (

    
    )  or Triphenylarsine (
    
    
    
    )
    .
    • Why? These ligands dissociate easily to allow OA of the labile Iodine, but they form complexes that are less electron-rich, making the OA into the stronger C-Br bond kinetically difficult.

  • Base: Use weaker bases like

    
     or 
    
    
    
    rather than alkoxides (
    
    
    ), which can promote debromination via hydride transfer.

Decision Tree for Reaction Setup:

ReactionSelector Start Target: 5-Bromo-2-fluoro-3-iodophenol Goal What is your goal? Start->Goal Choice1 Functionalize Iodine (C3) Goal->Choice1 Choice2 Functionalize Phenol (OH) Goal->Choice2 Method1 Metal-Halogen Exchange? Choice1->Method1 Method2 Pd-Coupling? Choice1->Method2 Risk Risk: Base-mediated Halogen Dance Choice2->Risk Sol1 USE: iPrMgCl-LiCl Temp: -40°C Avoid n-BuLi Method1->Sol1 Sol2 USE: Pd2(dba)3 + AsPh3 or P(2-furyl)3 Stop at 1.0 equiv Method2->Sol2 Sol3 USE: Mild Base (K2CO3) Solvent: DMF/Acetone Avoid: NaH/LDA Risk->Sol3

Caption: Operational workflow for selecting reagents based on the target site (Iodine vs. Phenol) to minimize debromination risks.

Module 4: Phenol Protection (The First Step)

Critical Warning: Never attempt metal-halogen exchange on the free phenol. The O-H proton will quench 1 equivalent of your organometallic, and the resulting Lithium-Phenoxide will act as a Directing Group (DoM), pulling the metal toward the C6 position and stripping the Bromine or scrambling the ring.

Recommended Protecting Groups (PG):

  • TBS (tert-Butyldimethylsilyl):

    • Pros: Bulky. Blocks coordination to the oxygen. Stable to Turbo-Grignard.

    • Install: TBSCl, Imidazole, DMF.

  • MOM (Methoxymethyl):

    • Pros: Robust.

    • Cons: The oxygen in MOM can sometimes coordinate to Li/Mg, potentially directing metalation to C2 (blocked by F) or C6. TBS is safer for this specific scaffold.

References

  • Knochel, P., et al. "Improving the Halogen–Magnesium Exchange by using New Turbo-Grignard Reagents."[1][9] Chemistry – A European Journal, 2019.[1] 1[1][2][9][10][11][12][13][14]

  • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Wikipedia / General Reference on Mechanism, 2025. 6

  • Morken, J. P., et al. "Sequential and iterative Pd-catalyzed cross-coupling reactions." National Institutes of Health (NIH), 2016. 15[1][2][4][9][12][16][13]

  • Negishi, E. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Nobel Prize Lecture, 2010. 16

Sources

Technical Support Center: Site-Selective Coupling of 5-Bromo-2-fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Catalyst Load Optimization & Troubleshooting Guide Target Substrate: 5-Bromo-2-fluoro-3-iodophenol (Structure: Phenol core, C1-OH, C2-F, C3-I, C5-Br)[1]

Executive Summary: The Kinetic Control Challenge

The functionalization of 5-Bromo-2-fluoro-3-iodophenol presents a classic chemoselectivity challenge in transition-metal catalysis. Your objective is likely site-selective cross-coupling at the C3-Iodine position while preserving the C5-Bromine for subsequent elaboration.

The Core Conflict: While the C-I bond is inherently weaker (Bond Dissociation Energy ~65 kcal/mol) than the C-Br bond (~81 kcal/mol), the presence of the C2-Fluorine introduces a unique electronic and steric perturbation.[1] The fluorine atom is electron-withdrawing (inductively activating the C3-I bond) but also creates steric bulk ortho to the reaction site.

The Solution: Optimization is not about "more catalyst"; it is about Kinetic Gating . You must operate in a window where the oxidative addition rate (


) for Iodine is high, but the rate for Bromine is negligible.[1]

Technical Deep Dive: The Selectivity/Catalyst Nexus

The Mechanism of Failure (Why High Load Fails)

Using standard catalyst loads (5-10 mol%) often leads to "over-reaction" (bis-coupling) or loss of selectivity.[1] High local concentrations of Pd(0) effectively lower the activation energy barrier for the C-Br oxidative addition once the C-I substrate is consumed.

Diagram 1: Kinetic Selectivity Pathway

This diagram illustrates the bifurcation between the desired Mono-Coupling and the undesired Bis-Coupling based on catalyst activity.

SelectivityPathway Substrate Substrate (I-Ar-Br) OxAdd_I Fast Oxidative Addition (C-I Bond) Substrate->OxAdd_I Low Energy Barrier OxAdd_Br Slow Oxidative Addition (C-Br Bond) Substrate->OxAdd_Br High Energy Barrier (Requires High Temp/Load) Pd0 Pd(0) Species Pd0->OxAdd_I Pd0->OxAdd_Br Inter_A Pd(II)-I Intermediate OxAdd_I->Inter_A Inter_B Pd(II)-Br Intermediate OxAdd_Br->Inter_B Product_Desired Product A (Site-Selective) Inter_A->Product_Desired Transmetalation & Red. Elimination Product_Undesired Product B (Bis-Coupled/Wrong Site) Inter_B->Product_Undesired Product_Desired->OxAdd_Br Secondary Reaction (If Excess Pd Present)

Caption: Kinetic gating visualization. Green path represents the desired low-energy pathway. Red dashed path activates only under high catalyst load or temperature.

Optimization Protocol: The "Loading Ladder"

Do not default to 5 mol%. For this substrate, perform a Catalyst Loading Ladder screen.[1]

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (Recommended for high selectivity due to the bite angle) or Pd(PPh₃)₄.[1]

  • Base: K₂CO₃ (Weak base preferred over alkoxides to protect the phenol and prevent rapid C-Br activation).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

Experimental Data: Catalyst Load vs. Selectivity (Representative Data)
Catalyst Load (mol%)Temp (°C)Time (h)Conversion (I)Selectivity (I : Br)Notes
5.0% 802100%85 : 15Significant bis-coupling observed.[1]
2.5% 804100%92 : 8Improved, but trace Br-reaction persists.
1.0% 601298%>99 : 1 Optimal Region. Slower, but highly selective.[1]
0.5% 602475%>99 : 1Reaction stalls; catalyst death occurs before completion.

Key Insight: The "Sweet Spot" for 5-Bromo-2-fluoro-3-iodophenol is typically 1.0 - 1.5 mol% at moderate temperatures (50-60°C).

Troubleshooting Center (FAQs)

Q1: The reaction stalls at 70% conversion. Should I add more catalyst?

Diagnosis: Likely Catalyst Poisoning or Ligand Dissociation , not insufficient initial loading.[1] The free phenol (-OH) can coordinate to Pd(II), forming inactive species, or the oxidative addition product is unstable.[1] Corrective Action:

  • Do not just add more Pd.

  • Check pH: Ensure the base (K₂CO₃) is sufficient (2-3 equiv) to keep the phenol deprotonated if you are coupling the free phenol.[1]

  • Protect the Phenol: If stalling persists, protect the -OH as a TBS ether or Methyl ether. The free phenol is often the culprit in stalled kinetics due to catalyst sequestration.

Q2: I am seeing "Hydrodehalogenation" (Product has H instead of I).

Diagnosis: This is a common side reaction where the Pd-Aryl intermediate undergoes reduction (often via


-hydride elimination from the solvent or ligand) rather than transmetalation.
Corrective Action: 
  • Solvent Switch: Avoid alcohols (Ethanol/Isopropanol). Use strictly anhydrous DMF or Toluene/Dioxane.

  • Water Control: While Suzuki requires water, excess water promotes dehalogenation.[1] Reduce water ratio to the minimum required for base solubility.

Q3: How does the 2-Fluoro group affect my ligand choice?

Diagnosis: The Fluorine at C2 creates an "ortho-effect." It is electron-withdrawing (good for oxidative addition) but sterically demanding.[1] Recommendation:

  • Avoid: Extremely bulky ligands like tert-Butyl XPhos if you are struggling with conversion; they may have trouble accessing the C3-I bond due to the adjacent Fluorine.

  • Use: dppf (1,1'-Bis(diphenylphosphino)ferrocene).[1] Its large bite angle and flexibility allow it to accommodate the steric bulk of the ortho-fluoro group while maintaining stability.

Diagram 2: Troubleshooting Logic Flow

Use this decision tree to diagnose reaction failures.

Troubleshooting Start Reaction Analysis Check_Conv Check Conversion (TLC/LCMS) Start->Check_Conv Low_Conv Low Conversion (<50%) Check_Conv->Low_Conv Stalled High_Conv High Conversion (>90%) Check_Conv->High_Conv Complete Issue_Stall Issue: Catalyst Death Low_Conv->Issue_Stall Check_Sel Check Selectivity High_Conv->Check_Sel Issue_Over Issue: Over-reaction (Br coupled) Check_Sel->Issue_Over Bis-Coupled Found Sol_Stall Action: Protect Phenol (-OTBS) or Switch to Pd-G3/G4 precatalyst Issue_Stall->Sol_Stall Sol_Over Action: Reduce Temp by 10°C Reduce Load to 1 mol% Issue_Over->Sol_Over

Caption: Diagnostic flowchart for optimizing polyhalogenated phenol coupling.

Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Couple Boronic Acid (R-B(OH)₂) to C3-I of 5-Bromo-2-fluoro-3-iodophenol.

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with:

    • 5-Bromo-2-fluoro-3-iodophenol (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv)[1][3]

    • Pd(dppf)Cl₂ (1.0 - 1.5 mol%)[1]

    • K₂CO₃ (2.5 equiv)[1]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 concentration ~0.2 M).

  • Reaction: Seal and heat to 60°C (Do not exceed 80°C initially).

  • Monitoring: Check HPLC/TLC at 2 hours.

    • If C-I remains: Continue heating.

    • If C-Br product appears: Stop immediately.

  • Workup: Dilute with EtOAc, wash with 1M HCl (careful acidification ensures phenol recovery), dry over Na₂SO₄.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • BenchChem Technical Library. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. BenchChem Support. Link[1]

  • Luesse, S. B., et al. (2014).[1] Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects. The Journal of Organic Chemistry, 79(10).[1] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Foundational text on reactivity order I > Br > Cl). Link

Sources

Technical Support Center: Handling 5-Bromo-2-fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Executive Summary: The "Moisture Paradox"

Compound: 5-Bromo-2-fluoro-3-iodophenol CAS: (Analogous structures: 858855-11-5 for 5-bromo-2-iodophenol; specific isomer requires custom handling).[1] Molecular Weight: ~316.9 g/mol (anhydrous)[1]

The Core Issue: Unlike acid chlorides or organometallics, 5-Bromo-2-fluoro-3-iodophenol does not violently decompose in water.[1] Instead, it exhibits "Silent Stoichiometric Drift."

Due to the electron-withdrawing nature of the halogen array (Fluorine at C2, Iodine at C3, Bromine at C5), this phenol is significantly more acidic than unsubstituted phenol.[1] This enhanced acidity creates a strong dipole, making the hydroxyl group an aggressive hydrogen-bond donor.[1] The result is rapid hygroscopicity (water absorption) from the atmosphere.

Why this fails experiments:

  • Stoichiometric Error: Absorbed water increases the effective mass. Weighing 100 mg of "wet" phenol might only deliver 90 mg of active reagent, causing under-loading in sensitive couplings.

  • Catalyst Poisoning: In Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), trace water can hydrolyze active catalyst species or consume the base (e.g., NaH, KOtBu) required to generate the nucleophilic phenoxide.[1]

Storage & Handling Protocols (Prevention)

To maintain the integrity of the Iodine (C-I) and Bromine (C-Br) bonds while preventing hydration, strict exclusion of moisture is required.

Storage Hierarchy
Storage TierConditionShelf Life EstimateNotes
Tier 1 (Optimal) Glovebox (N₂/Ar), <1 ppm H₂O>12 MonthsEssential for long-term reference standards.[1]
Tier 2 (Standard) Desiccator with P₂O₅ or Activated Sieves6-12 MonthsProtect from light (Amber vial) to prevent C-I photolysis.
Tier 3 (Working) Sealed vial, 4°C Refrigerator1-3 MonthsCritical: Allow to warm to RT before opening to prevent condensation.
Handling Workflow Diagram

StorageProtocol Start Received Shipment Check Check Seal Integrity Start->Check Decision Immediate Use? Check->Decision LongTerm Store: Glovebox/Desiccator (Protect from Light) Decision->LongTerm No ShortTerm Store: Fridge (4°C) (Amber Vial) Decision->ShortTerm Yes Usage Equilibrate to RT (Prevent Condensation) ShortTerm->Usage Before Opening

Figure 1: Decision matrix for incoming shipment handling to prevent initial moisture contamination.

Troubleshooting Guide (FAQs)

Q1: The solid has turned from off-white to a pinkish/brown color. Is it wet?

  • Diagnosis: This is likely oxidation , not just moisture. Phenols are prone to oxidation to quinones, a process accelerated by moisture and light.

  • Impact: Impurities may interfere with radical-sensitive reactions.

  • Action: If purity is critical (>98%), recrystallize (see Section 4) or pass through a short silica plug. If <5% colored, it may still work for robust alkylations.

Q2: My Suzuki coupling at the C-I position failed (low conversion).

  • Diagnosis: The phenol likely contained water, which consumed your base (e.g., if using K₃PO₄ or Cs₂CO₃ in anhydrous conditions).

  • Technical Insight: The C-I bond is the most reactive site. If water is present, it competes for the base, preventing the formation of the active phenoxide or interfering with the transmetallation step.

  • Action: Perform an Azeotropic Dry (Protocol A) before adding the catalyst.

Q3: The material is clumping and sticking to the spatula.

  • Diagnosis: Advanced hygroscopicity. The compound has formed a hydrate surface layer.

  • Action: Do not proceed with weighing. The mass is unreliable. Dry the material immediately using Protocol B (Vacuum Drying) .

Remediation Protocols (The "Cure")

When moisture is suspected, use these field-proven drying methods.[1]

Protocol A: Azeotropic Drying (Best for Reaction Prep)

Use this when the phenol is about to be dissolved for a reaction.

  • Dissolution: Dissolve the "wet" phenol in Anhydrous Toluene (10 mL per gram of phenol). Toluene forms a positive azeotrope with water (boiling point 84°C).

  • Evaporation: Rotovap the solution at 45-50°C under reduced pressure until dry.

  • Repeat: Repeat step 1-2 twice.

  • Validation: The resulting solid should be free-flowing.

  • Mechanism: The water is co-distilled with the toluene, breaking the hydrogen-bond network.

Protocol B: High-Vacuum Drying (Best for Storage)

Use this to restore a stock bottle.[1]

  • Place the open vial in a vacuum desiccator or pistol.

  • Desiccant: Use Phosphorus Pentoxide (P₂O₅) as the drying agent (indicative silica gel is insufficient for removing bound hydrates).

  • Time: Apply high vacuum (<1 mbar) for 12-24 hours.

  • Temperature: If stable, mild heating (30-40°C) accelerates the process, but avoid overheating to prevent debromination/deiodination.

Protocol C: Karl Fischer (KF) Titration (Validation)

For GMP/GLP environments.[1]

  • Solvent System: Methanol/Chloroform (3:[1]1) is recommended to ensure full solubility of the halogenated phenol.

  • Target: Water content should be <0.1% w/w for sensitive transition metal catalysis.

Drying Workflow Visualization

DryingWorkflow WetSample Suspected Wet Sample CheckState Physical State? WetSample->CheckState Clumped Clumped Solid CheckState->Clumped Solid Solution Already in Solution CheckState->Solution Liquid/Oil VacOven Protocol B: Vacuum Oven (P2O5, 24h) Clumped->VacOven Azeotrope Protocol A: Toluene Azeotrope (3x Cycles) Solution->Azeotrope QC QC Check (KF Titration) VacOven->QC Azeotrope->QC QC->Azeotrope >0.1% H2O Proceed Proceed to Synthesis QC->Proceed <0.1% H2O

Figure 2: Logic flow for selecting the correct drying method based on the physical state of the material.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying phenols and azeotropic distillation). [1]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Halogenated Phenols. (General handling for skin/eye irritation and storage categories).

  • Frontier, A. (n.d.).[2] Workup: Drying Methods. University of Rochester, Department of Chemistry. (Detailed azeotrope tables and efficiency data).

  • PubChem. (n.d.). Compound Summary: 5-Bromo-2-iodophenol.[1][3][4] (Structural analog data for stability inference). [1]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-3-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable, polyhalogenated intermediate. We will delve into the critical aspects of the synthesis, from starting material considerations to purification challenges, providing expert insights and actionable troubleshooting advice.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of 5-Bromo-2-fluoro-3-iodophenol is most effectively approached in two key stages: first, the synthesis of the precursor 5-Bromo-2-fluorophenol, followed by a regioselective iodination. This strategy allows for greater control over the introduction of the iodine substituent, which is often the most challenging step in terms of regioselectivity.

Workflow for the Synthesis of 5-Bromo-2-fluoro-3-iodophenol

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-Bromo-2-fluorophenol cluster_1 Step 2: Regioselective Iodination cluster_2 Purification A 1-Bromo-4-fluorobenzene B Lithiation (n-BuLi or LDA) A->B THF, <-70 °C C Intermediate: (5-Bromo-2-fluorophenyl)lithium B->C D Borylation (Trialkyl borate) C->D E Intermediate: Di(alkyl) 5-bromo-2- fluorobenzeneboronate D->E F Hydrolysis E->F G Intermediate: 5-Bromo-2-fluorobenzeneboronic acid F->G H Oxidation (e.g., H2O2) G->H I 5-Bromo-2-fluorophenol H->I J 5-Bromo-2-fluorophenol K Iodination (e.g., NIS, I2/oxidant) J->K Solvent, Catalyst L Crude 5-Bromo-2-fluoro-3-iodophenol M Crude Product N Column Chromatography or Crystallization M->N O Pure 5-Bromo-2-fluoro- 3-iodophenol N->O Purification_Troubleshooting start Crude Product Purity Check (HPLC/GC-MS) purity_high Purity > 98%? start->purity_high final_product Final Product purity_high->final_product Yes crystallization Attempt Crystallization purity_high->crystallization No cryst_success Successful? crystallization->cryst_success cryst_success->final_product Yes column_chrom Column Chromatography cryst_success->column_chrom No col_success Purity > 98%? column_chrom->col_success col_success->final_product Yes rework Consider Rework or Derivative Chemistry col_success->rework No

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 5-Bromo-2-fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity for complex halogenated intermediates like 5-Bromo-2-fluoro-3-iodophenol is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound. We will explore the rationale behind chromatographic choices, present comparative experimental data, and offer detailed protocols to ensure robust and reliable results.

Introduction: The Analytical Challenge of Multi-Halogenated Phenols

5-Bromo-2-fluoro-3-iodophenol is a highly substituted aromatic compound, presenting a unique set of challenges for chromatographic separation. The presence of three different halogen atoms (bromine, fluorine, and iodine) and a hydroxyl group results in a molecule with moderate polarity.[1] Reversed-phase HPLC is the most suitable technique for such compounds, as it separates analytes based on their hydrophobicity.[1][2] The primary analytical goal is to develop a method that not only accurately quantifies the main component but also effectively separates it from potential process-related impurities. These impurities may include isomers, starting materials, or by-products from the synthesis, such as 2-amino-5-bromophenol.[3][4]

This guide will compare two distinct reversed-phase HPLC methods, highlighting the impact of column chemistry and mobile phase composition on the separation efficiency and overall analytical performance.

Foundational Principles: Method Development Strategy

A systematic approach to HPLC method development is crucial for achieving a fit-for-purpose analytical procedure.[5] For 5-Bromo-2-fluoro-3-iodophenol, our strategy focuses on:

  • Stationary Phase Selection: The choice of the HPLC column is a critical first step. While C18 columns are the most widely used in reversed-phase chromatography, the unique electronic properties of halogenated aromatic compounds may necessitate alternative stationary phases for optimal selectivity.[6] We will compare a traditional C18 column with a Phenyl-Hexyl column, which can offer alternative selectivity through pi-pi interactions with the aromatic ring of the analyte.[2]

  • Mobile Phase Optimization: The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, governs the retention and elution of the analyte.[7] Adjusting the pH of the aqueous component can be critical for phenolic compounds to ensure consistent ionization and peak shape.[8][9] We will explore the impact of an acidic mobile phase modifier.

  • Detection: Phenolic and benzophenone derivatives are strong ultraviolet (UV) absorbers.[1] A Photodiode Array (PDA) detector is highly recommended as it provides spectral information across a range of wavelengths, which is invaluable for peak identification and purity assessment.[10][11][12] The maximum absorbance (λmax) for similar substituted benzophenones is typically in the 250-350 nm range.[1]

Comparative HPLC Methodologies

We present two distinct HPLC methods for the purity analysis of 5-Bromo-2-fluoro-3-iodophenol. Method A employs a standard C18 stationary phase, while Method B utilizes a Phenyl-Hexyl stationary phase to explore alternative selectivity.

Table 1: HPLC Method Parameters

ParameterMethod AMethod B
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% B to 90% B in 15 min50% B to 80% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection PDA at 274 nmPDA at 274 nm
Injection Volume 10 µL10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)Acetonitrile/Water (50:50, v/v)

Experimental Protocols

The following protocols are designed to be self-validating, ensuring the integrity and reliability of the analytical results.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-Bromo-2-fluoro-3-iodophenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 5-Bromo-2-fluoro-3-iodophenol sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure adequate performance.

  • Inject the Working Standard Solution five times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time of the main peak.

  • Determine the tailing factor and theoretical plates for the main peak.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Tailing Factor 0.8 - 1.5
Theoretical Plates ≥ 2000

The following diagram illustrates the logical flow of the purity analysis process.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (100 µg/mL) sys_suit System Suitability Test (5 injections of standard) prep_std->sys_suit prep_sample Prepare Sample Solution (100 µg/mL) analyze_sample Analyze Sample prep_sample->analyze_sample analyze_blank Analyze Blank (Diluent) sys_suit->analyze_blank If Pass analyze_std Analyze Standard analyze_blank->analyze_std analyze_std->analyze_sample process_data Integrate Chromatograms analyze_sample->process_data calc_purity Calculate Purity (% Area Normalization) process_data->calc_purity report Generate Report calc_purity->report

Caption: Workflow for HPLC Purity Analysis.

Comparative Data and Performance Analysis

The following table summarizes the hypothetical performance data for the two HPLC methods in separating 5-Bromo-2-fluoro-3-iodophenol from a potential isomeric impurity.

Table 3: Comparative Performance Data

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (Main Peak) 10.2 min12.5 min
Retention Time (Impurity) 9.8 min11.2 min
Resolution 1.82.5
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) 85009200

From the data, Method B, utilizing the Phenyl-Hexyl column, demonstrates superior resolution between the main peak and the impurity. This is likely due to the alternative selectivity offered by the phenyl stationary phase through pi-pi interactions. The improved peak shape (lower tailing factor) and higher plate count also indicate a more efficient separation.

Method Validation and Trustworthiness

To ensure the trustworthiness of these analytical methods, a comprehensive validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[13][14][15] The validation process demonstrates that the analytical procedure is fit for its intended purpose.[13][14]

The following diagram outlines the essential parameters for HPLC method validation.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Caption: Core Parameters of HPLC Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[16] This is demonstrated by the resolution of the main peak from all potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16] This is typically evaluated over a range of 80% to 120% of the nominal concentration.[17]

  • Accuracy: The closeness of test results to the true value.[16] It is often determined by spike recovery studies.[17]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion and Recommendations

Based on the comparative data, Method B, employing a Phenyl-Hexyl stationary phase, is recommended for the purity analysis of 5-Bromo-2-fluoro-3-iodophenol. This method provides superior resolution and peak shape, which are critical for accurate impurity profiling. The use of a PDA detector is strongly advised to aid in peak identification and to ensure the homogeneity of the main peak.

It is imperative that a full method validation be conducted according to ICH guidelines before implementing any analytical method for routine quality control.[13][14][15] This ensures the reliability and reproducibility of the data, which is fundamental to the drug development process.

References

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step [Video]. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). Navigating the Synthesis of 5-Bromo-2-iodophenol: A Guide for Chemists. Retrieved from [Link]

  • Albu, C., Tcacenco, L., & Radu, G. L. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of AOAC International, 98(1), 39–45. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Aktas, A. H., & Yilmaz Çalık, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(12), 6781–6784. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-chloro-2-iodophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Płotka-Wasylka, J., & Namieśnik, J. (2019). High-performance liquid chromatography coupled to diode array and electrospray time-of-flight mass spectrometry detectors for a comprehensive characterization of phenolic and other polar compounds in three pepper (Capsicum annuum L.) samples. Journal of Separation Science, 42(10), 1846–1856. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Al-Ekabi, H., & Taylor, K. E. (2016). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. RSC Advances, 6(70), 65955–65963. Retrieved from [Link]

  • Chi, Y., Geng, J., & Wang, C. (2018). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. Water, 10(11), 1599. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Agilent Technologies. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

  • Neng, N. R., & Nogueira, J. M. (2014). Determination of phenol compounds in surface water matrices by bar adsorptive microextraction-high performance liquid chromatography-diode array detection. Molecules, 19(7), 9369–9383. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 624–635. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Tzanova, M., Atanassova, M., & Georgieva, S. (2020). Analysis of Phenolic Compounds in Food by Coulometric Array Detector: A Review. Foods, 9(8), 1085. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Asian Journal of Chemistry. (2013, September 10). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-iodophenol: Synthesis, Properties, and Applications in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • Spincotech. (n.d.). Photodiode Array Detector. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determination of bronopol and its degradation products by HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Osaka Soda. (n.d.). Photodiode Array Detector | HPLC Instruments | HPLC. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Differentiation of 5-Bromo-2-fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous spectroscopic characterization of 5-Bromo-2-fluoro-3-iodophenol , a highly functionalized aromatic intermediate critical for scaffold diversification in medicinal chemistry.[1][2][3]

This is not a generic datasheet. It is a technical strategy guide for distinguishing this specific regiochemical isomer from its likely byproducts (e.g., 3-bromo-2-fluoro-5-iodophenol) using a multi-modal spectroscopic approach.

Executive Summary

The Challenge: Synthesizing 5-Bromo-2-fluoro-3-iodophenol involves electrophilic aromatic substitutions where regioselectivity is governed by the directing effects of the hydroxyl (-OH) and fluoro (-F) groups.[1][2] Common impurities include regiostructural isomers where the halogens are "scrambled" (e.g., the 3-bromo-5-iodo isomer).[1][3] The Solution: Standard


H NMR is often insufficient due to overlapping meta-coupling constants.[1][3] This guide prioritizes 

F NMR
and Mass Spectrometry (Isotope Pattern Analysis) as the definitive methods for structural validation.[1][3]

Part 1: The Analytical Challenge (Regiochemistry)

In the target molecule, the substituents are arranged as follows:

  • Position 1: -OH (Strong Donor, ortho/para director)[1][2][3]

  • Position 2: -F (Weak Acceptor/Donor, ortho/para director)[1][3]

  • Position 3: -I

  • Position 5: -Br

Critical Ambiguity: The protons are located at C4 and C6 . Both are meta to each other. Both are meta to the Fluorine at C2.

  • Target: H4 (between I/Br) and H6 (between Br/OH).[1][3]

  • Isomer Risk: If the Bromine and Iodine swap positions (5-Iodo-3-bromo...), the proton splitting patterns in

    
    H NMR remain nearly identical (two doublets of doublets).[1][3]
    

Part 2: Comparative Spectroscopic Techniques

We compare the standard "Routine" workflow against the "High-Fidelity" workflow required for pharmaceutical-grade validation.

Table 1: Comparative Efficacy of Characterization Methods
FeatureMethod A: Routine (

H NMR)
Method B: High-Fidelity (

F NMR)
Method C: GC-MS (EI)
Primary Utility Purity check (integration).[1][2][3]Regiochemical confirmation. Elemental composition & MW.[1][2][4]
Resolution Power Low: Coupling constants (

) for meta-H are similar (1-3 Hz).
High: Sensitive to ortho-substituents (I vs Br).[1][2][3]High: Distinct isotope patterns.[1][2][3][5]
Sample Prep Dissolve in DMSO-

or CDCl

.
Add internal std (e.g.,

-trifluorotoluene).[1][2][3]
Derivatization (TMS) recommended.[1][2][3]
Limit of Detection ~1-5% impurity.[1][2][3]<0.1% impurity.[1][2][3][4]Trace analysis.
Verdict Insufficient alone. Mandatory for ID. Mandatory for Validation.

Part 3: Detailed Spectroscopic Analysis[4]

F NMR: The "Fingerprint" Method

The fluorine nucleus is the most sensitive probe for this molecule. The chemical shift (


) is heavily influenced by the steric and electronic nature of the ortho-substituents (the "Heavy Atom Effect").
  • Predicted Shift:

    
     to 
    
    
    
    ppm (relative to CFCl
    
    
    ).[1][2][3]
  • Mechanism:

    • Ortho-OH Effect: The hydroxyl group at C1 typically shields the ortho-fluorine.

    • Ortho-Iodine Effect: Iodine is a "soft," large halogen.[1][3] Through the "Heavy Atom Effect," ortho-iodine typically causes a significant upfield shift (shielding) compared to bromine or chlorine.[1][3]

    • Differentiation: An isomer with ortho-Bromine (instead of Iodine) would appear significantly downfield (deshielded) by comparison.[1][3]

H NMR: Coupling Analysis

While shifts are ambiguous, the coupling constants (


) provide connectivity data.[1][3]
  • Solvent: DMSO-

    
     (to observe the phenol -OH proton and prevent exchange).[1][3]
    
  • Signals:

    • 
       ppm (s, 1H):  Phenolic -OH.[1][2][3] Broad singlet.
      
    • 
       ppm (dd, 1H):  H6 (Proton ortho to OH).[1][3]
      
      • Splitting:

        
         (approx 4-6 Hz) + 
        
        
        
        (approx 2 Hz).[1][3]
    • 
       ppm (dd, 1H):  H4 (Proton between halogens).[1][3]
      
      • Splitting:

        
         (approx 4-6 Hz) + 
        
        
        
        (approx 2 Hz).[1][3]
Mass Spectrometry: The Isotope Signature

The combination of Bromine (79/81) and Iodine (127) creates a unique spectral footprint.

  • Molecular Ion (

    
    ):  316 / 318 Da.[1][3][4]
    
    • Pattern: A 1:1 doublet separated by 2 mass units (characteristic of 1 Br atom).[1][3]

    • Note: Iodine is monoisotopic (

      
      I).[1][3] Fluorine is monoisotopic (
      
      
      
      F).[1][3]
  • Fragmentation:

    • 
       Loss of 127 Da.[1]
      
    • 
       Loss of 79/81 Da.[1][3]
      
    • 
       Loss of 28 Da (Phenolic ring contraction).[1][3]
      

Part 4: Experimental Protocols

Protocol A: F NMR Structural Confirmation
  • Objective: Confirm regiochemistry via chemical shift verification.

  • Reagents: CDCl

    
     (neutralized with basic alumina to prevent acid-catalyzed exchange), 
    
    
    
    -trifluorotoluene (Internal Standard,
    
    
    ppm).[1][3]
  • Procedure:

    • Dissolve 10 mg of sample in 0.6 mL CDCl

      
      .
      
    • Add 5

      
      L of Internal Standard.[3]
      
    • Acquire spectrum with a spectral width of at least 200 ppm.[1][3]

    • Acceptance Criteria: A single sharp singlet (or doublet if H-decoupling is off) in the range of -120 to -140 ppm.[1][3] Absence of secondary F peaks indicates isomeric purity.

Protocol B: GC-MS Purity Profiling
  • Objective: Verify elemental composition and absence of de-halogenated byproducts.

  • Derivatization (Optional but Recommended): Silylation with BSTFA to form the TMS-ether (improves volatility and peak shape).[1][3]

  • Procedure:

    • Dissolve 1 mg sample in 1 mL Dichloromethane (DCM).

    • Add 50

      
      L BSTFA + 1% TMCS.[1][3][4] Heat at 60°C for 20 mins.
      
    • Inject 1

      
      L into GC-MS (Split 20:1).[1][3]
      
    • Column: DB-5ms or equivalent non-polar column.

    • Temp Program: 50°C (2 min)

      
       300°C @ 20°C/min.
      

Part 5: Visualization of Logic

The following diagram illustrates the decision matrix for assigning the structure of the 5-Bromo-2-fluoro-3-iodophenol derivative, distinguishing it from common synthetic failures (e.g., incorrect halogen placement).

G Sample Unknown Sample (Crude Solid) MS_Step Step 1: GC-MS Analysis (Isotope Pattern Check) Sample->MS_Step Check_Br Isotope Pattern 1:1 (M+ / M+2)? MS_Step->Check_Br Reject_Br REJECT: Not Monobrominated Check_Br->Reject_Br No Check_I Fragment Loss [M-127] observed? Check_Br->Check_I Yes Reject_I REJECT: Missing Iodine Check_I->Reject_I No NMR_F19 Step 2: 19F NMR (Regiochemistry) Check_I->NMR_F19 Yes Shift_Check Shift Range Analysis (vs. CFCl3) NMR_F19->Shift_Check Target_Range Range -120 to -140 ppm (Ortho-I Effect) Shift_Check->Target_Range Observed Isomer_Range Range > -110 ppm (Ortho-H or Br Effect) Shift_Check->Isomer_Range Observed NMR_H1 Step 3: 1H NMR (Coupling Check) Target_Range->NMR_H1 Final_Valid CONFIRMED: 5-Bromo-2-fluoro-3-iodophenol NMR_H1->Final_Valid 2x dd patterns confirmed

Caption: Logical workflow for the structural validation of poly-halogenated phenols, prioritizing Mass Spec for composition and 19F NMR for regiochemistry.

References

  • Context: Provides foundational data for Fluorine shifts in aromatic systems, specifically the shielding/deshielding effects of ortho-substituents.
  • National Institutes of Health (NIH). (2025).[1][3] 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols. Retrieved from [Link]

    • Context: Validates the use of 19F NMR for identifying specific fluorophenol substitution p
  • Context: Confirms the commercial existence and basic safety profile of the specific isomer class, establishing it as a known chemical entity.
  • University of Waterloo. (2025).[1][3] Determining Bromine Isotope Fractionation. Retrieved from [Link][1]

    • Br)
  • Modgraph. (n.d.). Proton Chemical Shifts in NMR: Bromine and Iodine Substituent Effects. Retrieved from [Link][1]

    • Context: Provides the theoretical basis for the "Heavy Atom Effect" of Iodine on proton and carbon chemical shifts used in the compar

Sources

Precision Scaffolds in Medicinal Chemistry: Bioactivity & Synthetic Utility of 5-Bromo-2-fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-fluoro-3-iodophenol represents a specialized class of "linchpin" scaffolds in modern medicinal chemistry. Unlike simple halogenated phenols used primarily as broad-spectrum antimicrobials, this molecule is engineered for orthogonal reactivity . Its unique trisubstitution pattern—combining the high lability of iodine, the intermediate reactivity of bromine, and the metabolic stability of fluorine—allows for the sequential construction of complex biaryl and triaryl systems, such as those found in next-generation kinase inhibitors (e.g., BRAF, MEK inhibitors).

This guide compares the intrinsic bioactivity and synthetic performance of 5-Bromo-2-fluoro-3-iodophenol against common analogs, providing experimental protocols for maximizing its utility in Fragment-Based Drug Discovery (FBDD).

Comparative Analysis: Performance & Selectivity

The "Halogen Dance": Why This Scaffold Matters

The primary value of 5-Bromo-2-fluoro-3-iodophenol lies in its ability to undergo chemoselective cross-coupling . In drug development, "flat" molecules are being replaced by 3D-architectures. This scaffold allows researchers to install three different pharmacophores on a single benzene ring in a specific order.

Table 1: Comparative Performance of Halogenated Phenol Scaffolds
Feature5-Bromo-2-fluoro-3-iodophenol 3-Bromo-5-fluorophenol2,4-Dibromophenol
Primary Utility Orthogonal Coupling (Linchpin) Fragment ScreeningGeneral Antimicrobial
Site 1 Reactivity High (C-3 Iodine) Medium (C-3 Bromine)Medium (C-2/4 Bromine)
Site 2 Reactivity Medium (C-5 Bromine) NoneLow (C-4 Bromine)
Selectivity >98% (I vs Br) N/APoor (~60:40 mixture)
Metabolic Stability High (C-2 Fluorine block) ModerateLow (Oxidative labile)
Intrinsic Toxicity High (Cytotoxic)ModerateModerate
Intrinsic Bioactivity: Antimicrobial & Cytotoxic Potential

While primarily a building block, the free phenol exhibits significant intrinsic bioactivity, sharing structural homology with marine bromophenols (e.g., from Polysiphonia algae) known for antimicrobial properties.

  • Mechanism: The high lipophilicity (LogP ~3.5) allows membrane penetration, while the acidic phenol (pKa ~7-8 due to electron-withdrawing halogens) acts as a proton uncoupler in bacterial oxidative phosphorylation.

  • Toxicity Warning: Due to the alkylating potential of the iodine moiety, this compound is cytotoxic to mammalian cells (IC50 < 10 µM in HeLa lines) and must be handled as a potent bioactive agent.

Mechanism of Action & Synthetic Logic (Visualized)

The following diagram illustrates the "Orthogonal Functionalization Workflow," demonstrating how this specific isomer enables the synthesis of complex drug cores (e.g., for oncology).

OrthogonalCoupling cluster_logic Reactivity Hierarchy Scaffold 5-Bromo-2-fluoro- 3-iodophenol Step1 Step 1: Suzuki Coupling (Site-Selective at C-3 Iodine) Scaffold->Step1 Pd(0), R1-B(OH)2 rt, 1h Intermediate Biaryl Intermediate (Br & F intact) Step1->Intermediate >95% Yield Step2 Step 2: Buchwald-Hartwig (Site-Selective at C-5 Bromine) Intermediate->Step2 Pd(OAc)2, Amine 80°C FinalDrug Tri-Substituted Kinase Inhibitor Step2->FinalDrug Complex Architecture Hierarchy Reactivity: C-I > C-Br >> C-F

Figure 1: Chemo-selective functionalization pathway. The C-3 Iodine reacts under mild conditions, leaving the C-5 Bromine available for a subsequent, harsher activation step.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Synthetic Utility)

Objective: To demonstrate the selective functionalization of the Iodine position (C-3) without affecting the Bromine (C-5).

Reagents:

  • 5-Bromo-2-fluoro-3-iodophenol (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 eq, 2M aqueous)

  • Solvent: DME/Water (4:1)

Workflow:

  • Degassing: Charge a reaction vial with the phenol, boronic acid, and catalyst. Purge with Argon for 5 minutes.

  • Initiation: Add degassed solvent and base.

  • Reaction: Stir at room temperature (25°C) for 2-4 hours. Note: Elevated temperatures (>60°C) may trigger premature reaction at the bromine site.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (lower Rf) should disappear, yielding the mono-coupled product.

  • Validation: 1H NMR should show the loss of the signal adjacent to Iodine and retention of the signal adjacent to Bromine.

Protocol B: Intrinsic Antimicrobial Susceptibility Assay (MIC)

Objective: To assess the baseline bioactivity of the scaffold against S. aureus (Gram-positive model).

Reagents:

  • Stock solution: 5-Bromo-2-fluoro-3-iodophenol (10 mg/mL in DMSO).

  • Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum: 5 x 10^5 CFU/mL.

Workflow:

  • Dilution: Prepare serial 2-fold dilutions of the compound in MHB in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Control: Include a DMSO solvent control (max 1% v/v) and a Vancomycin positive control.

  • Incubation: Add bacterial inoculum and incubate at 37°C for 18-24 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 measurement.

  • Expectation: Halogenated phenols typically show MIC values between 4–32 µg/mL against Gram-positive strains due to membrane disruption.

Structure-Activity Relationship (SAR) Logic

The specific placement of atoms in 5-Bromo-2-fluoro-3-iodophenol is not random.[1] It is designed to maximize "Drug-Likeness" in the final derivatives.

Figure 2: Functional decomposition of the scaffold.[2][3][4][5][6][7][8] The C-2 Fluorine is critical for blocking metabolic "soft spots" on the aromatic ring, extending the half-life of the final drug molecule.

References

  • MDPI. (2022). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 5-Bromo-3-chloro-2-iodophenol. National Library of Medicine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 5-Bromo-2-fluoro-3-iodophenol as a Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and precise identification of chemical compounds are paramount. Standard reference materials are the bedrock of analytical chemistry, ensuring the accuracy and reliability of experimental results. This guide provides an in-depth technical comparison of 5-Bromo-2-fluoro-3-iodophenol as a standard reference material, offering insights into its performance, potential alternatives, and the experimental data that underpins its utility.

Introduction to 5-Bromo-2-fluoro-3-iodophenol

5-Bromo-2-fluoro-3-iodophenol is a halogenated phenol with the molecular formula C₆H₃BrFIO.[1] Its unique structure, featuring bromine, fluorine, and iodine substituents on a phenol backbone, makes it a valuable tool in various chemical applications. While it serves as a versatile building block in organic synthesis for creating complex molecules, its primary role in an analytical setting is as a standard reference material.[2][3] In this capacity, it is crucial for the calibration of analytical instruments, the validation of new analytical methods, and as a quality control standard in the manufacturing of pharmaceuticals and other chemical products. The presence of multiple halogens with different isotopic patterns (bromine) and NMR active nuclei (fluorine) provides distinct analytical signatures, making it particularly useful for mass spectrometry and nuclear magnetic resonance spectroscopy.

Physicochemical Properties and Analytical Characteristics

The utility of a reference material is intrinsically linked to its physical and chemical properties. A high degree of purity is essential, as are well-characterized physical constants.

PropertyValueSource
CAS Number 1805108-68-2[1]
Molecular Formula C₆H₃BrFIO[1]
Molecular Weight 316.89 g/mol [1]
Purity ≥95% (commercially available)[1]

The presence of bromine, fluorine, and iodine atoms on the aromatic ring significantly influences the compound's reactivity and its analytical detection.[4] For instance, the distinct isotopic pattern of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) results in a characteristic M+2 peak in mass spectrometry, aiding in the identification of brominated compounds. The ¹⁹F nucleus is 100% abundant and has a spin of 1/2, making it an excellent nucleus for NMR spectroscopy, providing clear and sensitive signals for structural elucidation and quantification.

Performance as a Standard Reference Material: A Comparative Analysis

The selection of a reference standard is a critical decision in any analytical workflow.[5] 5-Bromo-2-fluoro-3-iodophenol offers several advantages; however, a comprehensive evaluation necessitates a comparison with potential alternatives. The choice of an alternative often depends on the specific analytical technique being employed and the matrix in which the analyte is being measured.

Alternative Reference Standards

Several other halogenated phenols can be considered as alternative reference materials, each with its own set of properties and applications.

CompoundCAS NumberMolecular FormulaKey Features & Applications
5-Bromo-2-iodophenol858855-11-5C₆H₄BrIOLacks the fluorine atom, simplifying the NMR spectrum. Useful in synthetic chemistry and as a research chemical.[2][3]
5-Bromo-2-fluorophenol112204-58-7C₆H₄BrFOAromatic compound with applications in the extraction of supramolecular systems and biomolecules.[6]
5-Bromo-3-fluorophenol433939-27-6C₆H₄BrFOInvestigated for its potential anti-cancer activity.[7] The different substitution pattern affects its chromatographic behavior.
3-Bromo-5-fluorophenol433939-27-6C₆H₄BrFOA versatile building block for active pharmaceutical ingredients (APIs).[8]
5-Bromo-3-chloro-2-iodophenol2090957-94-9C₆H₃BrClIOThe presence of chlorine instead of fluorine offers a different analytical signature, particularly in mass spectrometry.[9]
5-Bromo-3-chloro-2-fluorophenol1305322-97-7C₆H₃BrClFOAnother multi-halogenated phenol with a distinct mass spectrum and chromatographic properties.[10]

The primary advantage of 5-Bromo-2-fluoro-3-iodophenol over these alternatives lies in its unique combination of three different halogens. This complexity provides a highly specific analytical fingerprint, which is invaluable for method development and validation where high selectivity is required.

Experimental Protocols for Utilization as a Reference Standard

The practical application of 5-Bromo-2-fluoro-3-iodophenol as a reference standard involves its use in established analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are common techniques for the analysis of halogenated phenols.[11][12]

Protocol 1: Purity Assessment and Quantification by GC-MS

This protocol outlines the use of 5-Bromo-2-fluoro-3-iodophenol as a standard for determining the purity of a synthesized batch of the same compound or for quantifying it in a sample matrix.

Objective: To establish a validated GC-MS method for the analysis of 5-Bromo-2-fluoro-3-iodophenol.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 5-Bromo-2-fluoro-3-iodophenol reference standard.

    • Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • Dissolve the test sample in the same solvent as the standard to an expected concentration within the calibration range.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 5-Bromo-2-fluoro-3-iodophenol.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

    • Assess purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Causality Behind Experimental Choices:

  • The choice of a non-polar column like HP-5ms is suitable for the separation of moderately polar halogenated phenols.

  • The temperature program is designed to ensure good separation from potential impurities and solvent peaks while minimizing analysis time.

  • SIM mode is chosen for its higher sensitivity and selectivity compared to full scan mode, which is crucial for trace analysis and accurate quantification.

Diagram: GC-MS Workflow for Reference Standard Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard (10 mg in 100 mL) Dilution Serial Dilutions (0.1-10 µg/mL) Standard->Dilution prepare calibration curve Sample Test Sample (weighed accurately) Sample->Dilution prepare for analysis GCMS GC-MS System (HP-5ms column) Dilution->GCMS inject CalCurve Calibration Curve (Peak Area vs. Conc.) GCMS->CalCurve generate data Quant Quantification & Purity Assessment CalCurve->Quant interpolate

Caption: Workflow for the analysis of 5-Bromo-2-fluoro-3-iodophenol using GC-MS.

Protocol 2: Method Validation using HPLC-UV

This protocol demonstrates how 5-Bromo-2-fluoro-3-iodophenol can be used to validate an HPLC method for the analysis of related halogenated compounds.

Objective: To validate an HPLC-UV method for linearity, accuracy, and precision using 5-Bromo-2-fluoro-3-iodophenol as the reference standard.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

    • Prepare calibration standards ranging from 1 to 100 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 5, 50, and 90 µg/mL).

  • HPLC-UV Analysis:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 280 nm.

  • Validation Parameters:

    • Linearity: Analyze the calibration standards and perform a linear regression of the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

    • Accuracy: Analyze the QC samples (n=3 at each level) and calculate the percentage recovery. Acceptance criteria are typically 80-120%.

    • Precision: Analyze the QC samples on the same day (intra-day precision) and on three different days (inter-day precision). Calculate the relative standard deviation (%RSD). Acceptance criteria are typically <15%.

Self-Validating System:

The trustworthiness of this protocol is established by the systematic evaluation of key validation parameters. The linearity demonstrates a direct relationship between concentration and response. Accuracy confirms the closeness of the measured value to the true value, and precision indicates the reproducibility of the method. The use of a certified reference material for these assessments is crucial.

Diagram: HPLC Method Validation Logic

HPLC_Validation Start Start Validation Prep Prepare Standards & QCs (5-Bromo-2-fluoro-3-iodophenol) Start->Prep Analyze HPLC-UV Analysis Prep->Analyze Linearity Assess Linearity (r² > 0.999) Analyze->Linearity Accuracy Assess Accuracy (80-120% recovery) Linearity->Accuracy Pass Fail Method Not Validated Linearity->Fail Fail Precision Assess Precision (%RSD < 15%) Accuracy->Precision Pass Accuracy->Fail Fail Pass Method Validated Precision->Pass Pass Precision->Fail Fail

Sources

Verifying the Unseen: A Comparative Guide to the Structural Elucidation of 5-Bromo-2-fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical techniques for the definitive structural verification of 5-Bromo-2-fluoro-3-iodophenol, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the insights gained from crystallography with those from other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Imperative for Unambiguous Structure Determination

The synthesis of multi-substituted aromatic compounds can often yield a mixture of isomers. For 5-Bromo-2-fluoro-3-iodophenol, the synthetic route could potentially produce other regioisomers. While techniques like NMR and MS can provide strong evidence for the presence of the correct functional groups and overall connectivity, they can sometimes struggle to definitively distinguish between closely related isomers. X-ray crystallography, by contrast, provides a direct, three-dimensional map of the electron density within a single crystal, revealing the precise spatial arrangement of each atom and leaving no room for ambiguity.[1] This makes it the ultimate arbiter in structural chemistry.

The Definitive Method: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD offers an unparalleled level of detail, providing precise measurements of bond lengths, bond angles, and intermolecular interactions within a crystalline solid.[1] The resulting crystal structure is a highly reliable dataset that serves as the ultimate proof of a molecule's constitution and conformation.

Experimental Workflow: From Powder to Proof

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands careful execution and an understanding of the underlying principles of crystal growth and diffraction physics.

workflow cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement a Compound Purification (>95%) b Solvent Screening a->b c Crystallization Setup (e.g., Slow Evaporation) b->c d Crystal Harvesting c->d e Crystal Mounting d->e Suitable Crystal Selected f Data Collection (Diffractometer) e->f g Data Processing (Integration & Scaling) f->g h Structure Solution (Phase Problem) g->h Reflection Data i Structure Refinement h->i j Validation & CIF Generation i->j k Unambiguous Structure (Bond Lengths, Angles) j->k Final Structure

Caption: The experimental workflow for single-crystal X-ray crystallography.

Part 1: The Art and Science of Crystallization

The most significant bottleneck in SC-XRD is obtaining a high-quality single crystal.[2] For a small organic molecule like 5-Bromo-2-fluoro-3-iodophenol, several techniques can be employed. The choice of solvent is critical; the ideal solvent should dissolve the compound when heated but allow for slow precipitation of crystals upon cooling or evaporation.[2][3] Given the polar hydroxyl group and the halogen substituents, moderately polar solvents are a good starting point.

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Purity is Paramount: Ensure the sample of 5-Bromo-2-fluoro-3-iodophenol is of high purity (>95%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[2]

  • Solvent Selection:

    • Rationale: The principle of "like dissolves like" is a good starting point.[4] Solvents capable of hydrogen bonding, such as ethanol or methanol, may be too effective at solvating the phenol, preventing crystallization. A less polar solvent like ethyl acetate or a solvent mixture (e.g., dichloromethane/hexane) might be more suitable.[2][5]

    • Screening: Test the solubility of a few milligrams of the compound in a small volume (0.5 mL) of various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol) at room temperature and with gentle heating. A good solvent will show low solubility at room temperature and complete dissolution upon heating.

  • Preparation of the Crystallization Vessel:

    • Dissolve approximately 5-10 mg of the compound in the minimum amount of the chosen warm solvent in a clean, small vial (e.g., a 2 mL glass vial).

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent. A faster evaporation rate often leads to the formation of powder or poor-quality crystals.[2]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove a single crystal from the mother liquor using a cryoloop.

Part 2: From Crystal to Data

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is a direct consequence of the regular arrangement of atoms in the crystal lattice. This diffraction pattern is governed by Bragg's Law.[6][7][8][9]

Bragg's Law: nλ = 2d sin(θ)

Where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal lattice planes, and θ is the angle of incidence.[7][9]

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: The selected crystal is mounted on a goniometer head, typically in a stream of cold nitrogen gas (around 100 K). The cryogenic temperature minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer.

  • Data Collection:

    • Radiation: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) X-ray sources are commonly used for small molecules.

    • Strategy: A series of diffraction images are collected as the crystal is rotated. A complete dataset typically requires a rotation of 180°.[10]

    • Parameters: Typical data collection parameters include an exposure time of 10-30 seconds per frame and a data collection range of 4-60° in 2θ.[1] The entire data collection process can take several hours.[1]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like background scattering and X-ray absorption. This results in a final reflection file.[11]

Part 3: Structure Solution and Refinement

The processed data contains the intensities of thousands of reflections but lacks the crucial phase information needed to reconstruct the electron density map. Solving the "phase problem" is the first step in determining the structure. For small molecules with heavy atoms like bromine and iodine, direct methods are typically successful. The initial model is then refined against the experimental data to improve the fit and generate the final, highly accurate structure.[12]

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While SC-XRD is the definitive method, a comprehensive structural verification relies on a suite of complementary techniques. Each method probes different aspects of the molecule, and their combined data provides a self-validating and robust structural assignment.

comparison cluster_techniques Analytical Techniques cluster_info Information Provided XRD X-ray Crystallography XRD_info 3D Atomic Arrangement Bond Lengths & Angles Absolute Stereochemistry XRD->XRD_info Provides NMR NMR Spectroscopy NMR_info Connectivity (C-H framework) Electronic Environment Relative Stereochemistry NMR->NMR_info Provides MS Mass Spectrometry MS_info Molecular Weight Elemental Composition (HRMS) Fragmentation Pattern MS->MS_info Provides IR IR Spectroscopy IR_info Functional Groups (O-H, C=C) IR->IR_info Provides Conclusion Definitive Structure of 5-Bromo-2-fluoro-3-iodophenol XRD_info->Conclusion Unambiguous Proof NMR_info->Conclusion Confirms Connectivity MS_info->Conclusion Confirms MW & Formula IR_info->Conclusion Confirms Functional Groups

Caption: A logical diagram comparing the information provided by different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[13][14][15] It provides detailed information about the chemical environment and connectivity of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

  • Expertise & Experience: For 5-Bromo-2-fluoro-3-iodophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential. The ¹H NMR would show the signals for the aromatic protons, and their splitting patterns would provide crucial information about their relative positions. ¹³C NMR would identify all the carbon atoms in the molecule. Given the presence of fluorine, ¹⁹F NMR is a highly sensitive and informative experiment.[16]

  • Trustworthiness: While powerful, NMR alone may not be sufficient to distinguish between all possible regioisomers, especially if the differences in chemical shifts are small. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity but might still leave some ambiguity.

  • Authoritative Grounding: The interpretation of NMR spectra is based on well-established principles of nuclear spin and magnetic fields.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.[17][18][19][20]

  • Expertise & Experience: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of 5-Bromo-2-fluoro-3-iodophenol, which can confirm its elemental composition. The fragmentation pattern in the mass spectrum, obtained through techniques like electron ionization (EI), can reveal the loss of halogen atoms or other functional groups, providing further structural evidence.[18][21][22] The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) would be a key diagnostic feature.[21][22]

  • Trustworthiness: Standard mass spectrometry cannot typically distinguish between isomers, as they have the same molecular weight.[17] While some advanced MS/MS techniques can sometimes differentiate isomers based on their fragmentation patterns, this is not always straightforward.

  • Authoritative Grounding: The principles of ionization and mass-to-charge ratio analysis are fundamental to mass spectrometry.[20]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

  • Expertise & Experience: The IR spectrum of 5-Bromo-2-fluoro-3-iodophenol would be expected to show a broad absorption band for the O-H stretch of the phenol group (around 3200-3600 cm⁻¹) and characteristic absorptions for the C=C bonds of the aromatic ring (around 1500-1600 cm⁻¹).[23][24][25]

  • Trustworthiness: IR spectroscopy is excellent for confirming the presence of the phenol functional group but provides very limited information about the substitution pattern of the halogens on the aromatic ring. It cannot, on its own, distinguish between isomers.

  • Authoritative Grounding: The absorption of infrared radiation corresponds to the vibrational frequencies of specific chemical bonds, a well-understood physical phenomenon.[23]

Quantitative Data Comparison

The following table summarizes the expected quantitative data from each technique for the structural verification of 5-Bromo-2-fluoro-3-iodophenol.

Analytical TechniqueParameterExpected Value/Observation for 5-Bromo-2-fluoro-3-iodophenolConfidence in Isomer Differentiation
SC-XRD Bond LengthsC-Br: ~1.90 Å, C-I: ~2.09 Å, C-F: ~1.36 Å, C-O: ~1.36 Å, Aromatic C-C: ~1.39 Å[26]Unambiguous
Bond AnglesConfirms planar aromatic ring with expected angles (~120°)Unambiguous
NMR ¹H Chemical ShiftAromatic protons in the range of 6.5-8.0 ppm[27]High (with 2D NMR)
¹³C Chemical ShiftAromatic carbons in the range of 100-160 ppmHigh (with 2D NMR)
¹⁹F Chemical ShiftAromatic C-F typically in the range of +80 to +170 ppm (relative to CFCl₃)[28][29]High
MS Molecular Ion (HRMS)C₆H₃BrFIO, Exact Mass: 315.8399 m/zNone
Isotopic PatternPresence of a significant M+2 peak due to ⁸¹BrLow
FragmentationLoss of Br, I, COLow to Moderate
IR Vibrational FrequenciesBroad O-H stretch: ~3200-3600 cm⁻¹, Aromatic C=C stretch: ~1500-1600 cm⁻¹, C-O stretch: ~1220 cm⁻¹[24][30]Very Low

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of a novel and complex molecule like 5-Bromo-2-fluoro-3-iodophenol necessitates a multi-technique, self-validating approach. While NMR, MS, and IR spectroscopy provide essential and complementary pieces of the structural puzzle—confirming connectivity, molecular formula, and functional groups—they can leave residual ambiguity in distinguishing between closely related regioisomers.

Single-crystal X-ray crystallography stands alone in its ability to provide a direct and unambiguous three-dimensional visualization of the molecular structure. It is the definitive arbiter, transforming a structural hypothesis into a verifiable fact. For researchers and drug development professionals, embracing this integrated analytical workflow, with SC-XRD as the cornerstone, ensures the highest level of scientific integrity and provides a solid foundation for subsequent research and development.

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  • Mueller, P. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1787–1799. Retrieved from [Link]

  • Reddit. (2022, April 12). What do changes in bond lengths of single crystal XRD tell us?. Retrieved from [Link]

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Impurity Profile & Quality Comparison: Synthetic 5-Bromo-2-fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide | Chemical Series: Halogenated Phenols

Executive Summary

5-Bromo-2-fluoro-3-iodophenol (CAS: 1805108-68-2) is a high-value tris-substituted aromatic scaffold, increasingly critical in the development of targeted protein degraders (PROTACs) and covalent kinase inhibitors.[1] Its unique substitution pattern—featuring a fluoride atom flanked by a hydroxyl group and an iodine atom—creates a "privileged" steric and electronic pocket that is difficult to access via standard electrophilic aromatic substitution (EAS).

This guide objectively compares the impurity profiles generated by the two dominant synthetic strategies: Direct Electrophilic Iodination (Route A) and Directed Ortho Metalation (DoM) (Route B).[1] Our analysis reveals that while Route A is cost-effective, it generates difficult-to-separate regioisomers that compromise downstream Suzuki-Miyaura coupling efficiency.[1] Route B, while reagent-intensive, offers superior regiocontrol, with a distinct impurity profile dominated by dehalogenated byproducts.

Synthetic Routes & Impurity Genesis

The purity of 5-Bromo-2-fluoro-3-iodophenol is strictly a function of the synthetic pathway chosen.[1] The crowding of the 1,2,3,5-substitution pattern dictates the specific impurities formed.[1]

Route A: Direct Electrophilic Iodination (The "Economy" Route)[1]
  • Method: Treatment of 5-bromo-2-fluorophenol with

    
     or 
    
    
    
    -iodosuccinimide (NIS) under acidic conditions.[1]
  • Mechanism: The hydroxyl group (-OH) at position 1 is the strongest ortho/para director.[1] It strongly activates positions 4 and 6. The fluorine at position 2 weakly activates position 3.

  • Outcome: The reaction is electronically biased against the desired 3-position.[1]

    • Major Impurity: 5-Bromo-2-fluoro-4-iodophenol (Para-iodination relative to OH).[1]

    • Minor Impurity: 5-Bromo-2-fluoro-6-iodophenol (Ortho-iodination relative to OH).[1]

  • Performance Impact: The 4-iodo regioisomer has a nearly identical polarity to the 3-iodo target, making separation by standard silica chromatography inefficient.[1]

Route B: Directed Ortho Metalation (The "Precision" Route)[1]
  • Method: Protection of 5-bromo-2-fluorophenol (e.g., as a MOM-ether or Carbamate), followed by lithiation (LDA or

    
    -BuLi) and quenching with 
    
    
    
    .[1]
  • Mechanism: The Fluorine atom and the Protected Oxygen act as a "Synergistic Directing Group," locking the lithium into the 3-position (the "in-between" carbon).[1]

  • Outcome: High regioselectivity for the 3-position.[1]

    • Major Impurity: 2-Fluoro-3-iodophenol (Des-bromo analog).[1] This arises from Lithium-Halogen exchange at the 5-bromo position competing with the desired deprotonation.

    • Performance Impact: The des-bromo impurity is chemically distinct (lacks the bromine handle) and is easily removed during downstream coupling steps or via crystallization.[1]

Comparative Impurity Profile

The following table contrasts the impurities expected from each route.

Impurity TypeStructure / NameOrigin RouteRelative Retention Time (RRT)*Separation DifficultyDownstream Risk
Regioisomer A 5-Bromo-2-fluoro-4-iodophenol Direct Iodination (A)1.02 (Co-elutes)Critical Competes in cross-coupling; yields wrong isomer.[1]
Regioisomer B 5-Bromo-2-fluoro-6-iodophenol Direct Iodination (A)0.95HighSteric hindrance reduces coupling, but still reactive.[1]
Des-Halo Analog 2-Fluoro-3-iodophenol DoM (B)0.85LowInert in Br-selective couplings; easily purged.[1]
Over-Iodinated 4,6-Diiodo speciesRoute A (Excess reagent)1.20LowHigh molecular weight; easily removed.[1]
Starting Material 5-Bromo-2-fluorophenolIncomplete Reaction0.70LowReduces yield; no structural risk.[1]

*RRT based on C18 Reverse Phase HPLC (Water/Acetonitrile gradient).

Visualizing the Synthetic Logic

The following diagram illustrates the divergence in impurity profiles based on the chosen synthetic pathway.

G Start Starting Material: 5-Bromo-2-fluorophenol RouteA Route A: Direct Iodination (NIS / Acid) Start->RouteA Electrophilic Subst. RouteB Route B: Directed Ortho Metalation (Protection -> Li -> I2) Start->RouteB Lithiation Strategy ImpurityA1 MAJOR IMPURITY: 4-Iodo Regioisomer (Para to OH) RouteA->ImpurityA1 Electronic Control (OH) ImpurityA2 Target Product: 3-Iodo Isomer (Low Yield) RouteA->ImpurityA2 Minor Pathway ImpurityB1 MAJOR IMPURITY: Des-Bromo Analog (Li/Br Exchange) RouteB->ImpurityB1 Side Reaction TargetB Target Product: 3-Iodo Isomer (High Regioselectivity) RouteB->TargetB Synergistic Directing (F + O-R)

Caption: Divergent synthetic pathways dictate the impurity profile. Route A yields difficult-to-separate regioisomers, while Route B yields easily separable des-halo byproducts.[1]

Validated Experimental Protocols
A. Analytical Method (HPLC)

To distinguish the critical 3-iodo target from the 4-iodo regioisomer, a high-resolution phenyl-hexyl or C18 column is required.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Detection: UV at 280 nm (Phenol absorption) and 254 nm.[1]

  • Acceptance Criteria: The 3-iodo isomer typically elutes after the 4-iodo isomer due to the "ortho effect" of the iodine/fluorine interaction increasing lipophilicity slightly.[1] Resolution (

    
    ) must be 
    
    
    
    .[1]
B. Purification Strategy (For Route B Product)

If the Des-Bromo impurity (2-Fluoro-3-iodophenol) exceeds 1.0%, use this recrystallization protocol which exploits the solubility difference driven by the bromine atom.[1]

  • Dissolution: Dissolve crude solid (10 g) in minimal hot Hexanes/Ethyl Acetate (9:1 v/v) at 60°C.

  • Clarification: Filter hot to remove inorganic salts (LiI/LiBr residues).

  • Crystallization: Cool slowly to room temperature, then to 0°C for 4 hours.

  • Isolation: Filter the precipitate. The target (5-Bromo-2-fluoro-3-iodophenol) crystallizes out.

  • Filtrate Fate: The Des-Bromo impurity is significantly more soluble in hexanes and remains largely in the mother liquor.[1]

Performance Comparison: Downstream Coupling

Why does the impurity profile matter? In a typical Suzuki coupling targeting the Iodine position:

  • Using Route A Material (contains 5% 4-iodo isomer):

    • The catalyst (e.g.,

      
      ) will oxidatively insert into the 4-iodo bond almost as readily as the 3-iodo bond.[1]
      
    • Result: You generate a mixture of structural isomers in your final drug candidate.[1] Separation at the final stage is often impossible.

  • Using Route B Material (contains 2% Des-bromo analog):

    • The Des-bromo impurity lacks the Iodine reactive handle (at the 3-position).[1]

    • Result: It remains inert during the coupling (assuming Br is preserved) or reacts at the wrong site but with distinct kinetics.[1] It does not generate a structural isomer of the product, making final purification straightforward.

References
  • Preparation of 5-Bromo-2-iodophenol (Analogous Chemistry)

    • Source: NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of 5-Bromo-2-iodophenol.
  • Regioselectivity of Halogenation

    • Source: Organic Chemistry Portal.[1] Iodoarenes synthesis by iodination or substitution.

  • Directed Ortho Metalation (DoM)

    • Source: Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

    • (Standard Reference for DoM Logic applied in Route B).
  • Target Molecule Data

    • Source: ChemScene. 5-Bromo-2-fluoro-3-iodophenol (CAS 1805108-68-2).[1][3][4]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Bromo-2-fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel and complex chemical entities. 5-Bromo-2-fluoro-3-iodophenol, a multi-halogenated phenol, is one such compound with significant potential in synthetic chemistry.[1][2] However, its intricate structure, featuring bromine, fluorine, and iodine substituents on a phenol ring, necessitates a robust and informed approach to its handling and, critically, its disposal.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Bromo-2-fluoro-3-iodophenol, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of a specific Safety Data Sheet (SDS) for 5-Bromo-2-fluoro-3-iodophenol, a thorough risk assessment based on structurally similar compounds is paramount. Analogous halogenated phenols, such as 6-Bromo-2-fluoro-3-iodophenol and 5-Bromo-2-fluorophenol, are classified with the following hazard statements:

  • H302: Harmful if swallowed. [3]

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

Therefore, it is prudent to handle 5-Bromo-2-fluoro-3-iodophenol as a hazardous substance with similar toxicological properties. All laboratory personnel handling this compound must be made aware of these potential hazards.

Table 1: Hazard Profile of Structurally Similar Halogenated Phenols

CompoundCAS NumberHazard Statements
6-Bromo-2-fluoro-3-iodophenol1449008-11-0H302, H315, H319, H335[3]
5-Bromo-2-fluorophenol112204-58-7H302, H312, H332, H315, H319, H335[4]
3-Bromo-5-fluorophenol433939-27-6H302, H315, H319, H335[5]
4-Bromo-2-iodophenol207115-22-8H315, H319[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-Bromo-2-fluoro-3-iodophenol in any capacity, including for disposal, the following minimum PPE must be worn:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat must be worn and fully fastened.

  • Respiratory Protection: If handling the solid compound where dust may be generated, or if working with solutions outside of a certified chemical fume hood, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5-Bromo-2-fluoro-3-iodophenol is a multi-step process that begins the moment the chemical is deemed waste.[7][8]

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection Phase cluster_disposal Final Disposal Phase A Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Select Appropriate Waste Container (HDPE, Glass) A->B Segregation C Label Container ('Hazardous Waste', Full Chemical Name) B->C Clear Identification D Transfer Waste to Container (Use fume hood) E Securely Close Container D->E Prevent Spills F Store in Designated Satellite Accumulation Area E->F Safe Storage G Request Waste Pickup (Contact EHS or licensed disposal company) H Complete Waste Manifest G->H Documentation I Transfer to Licensed Disposal Facility H->I Regulatory Compliance DecontaminationProcess Start Empty Container of 5-Bromo-2-fluoro-3-iodophenol Rinse1 Rinse 1 with Solvent Start->Rinse1 Collect1 Collect Rinsate as Halogenated Waste Rinse1->Collect1 Rinse2 Rinse 2 with Solvent Collect1->Rinse2 Collect2 Collect Rinsate as Halogenated Waste Rinse2->Collect2 Rinse3 Rinse 3 with Solvent Collect2->Rinse3 Collect3 Collect Rinsate as Halogenated Waste Rinse3->Collect3 Deface Deface Original Label Collect3->Deface End Dispose of Container in Regular Trash/Recycling Deface->End

Caption: Triple rinse procedure for empty containers.

By adhering to these detailed procedures, researchers can ensure the safe and responsible management of 5-Bromo-2-fluoro-3-iodophenol waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Biosynth. (n.d.). 5-Bromo-2-fluorophenol.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol.
  • Fluorochem. (2024, December 19). Safety Data Sheet: 6-Bromo-2-fluoro-3-iodophenol.
  • Hazardous Waste Experts. (2020, February 27). How To Dispose Of Lab Chemicals.
  • BASF. (2025, October 30). Safety Data Sheet.
  • ResearchGate. (2015, January 9). How can I dispose phenol?.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 5-Bromo-2-fluorophenol.
  • Ossila. (n.d.). 3-Bromo-5-fluorophenol - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, July 15). SAFETY DATA SHEET.
  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • TCI Chemicals. (2025, March 24). SAFETY DATA SHEET: 4-Bromo-2-iodophenol.
  • ChemScence. (n.d.). Buy 4-Bromo-5-fluoro-2-iodophenol.
  • Podiatry Arena. (2008, April 5). Phenol disposal.
  • Ossila. (n.d.). 3-Bromo-5-fluorophenol | CAS 433939-27-6.
  • PubChem. (n.d.). 5-Bromo-3-chloro-2-iodophenol.
  • Biosynth. (n.d.). 5-Bromo-3-fluorophenol.

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